Chlorodimethylborane
Description
Properties
IUPAC Name |
chloro(dimethyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BCl/c1-3(2)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGJBRMHVVAZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170943 | |
| Record name | Chlorodimethylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803-36-7 | |
| Record name | Chlorodimethylborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodimethylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: Electronic Structure & Mechanistic Underpinnings
[1]
The utility of the B-Cl bond stems from the electronic deficiency of the boron atom, modulated by the chlorine substituent.
-
Lewis Acidity: Boron possesses a vacant
orbital perpendicular to the trigonal plane. While fluorine ( ) and oxygen ( ) form strong -backbonds with boron (diminishing Lewis acidity), the chlorine atom's larger orbitals overlap poorly with boron's orbital. This mismatch prevents effective -donation from Cl to B, leaving the boron center highly electrophilic. -
Bond Lability: The B-Cl bond energy (
109 kcal/mol) is significantly lower than B-F ( 153 kcal/mol) or B-O ( 128 kcal/mol). This allows the Cl atom to serve as a competent leaving group upon nucleophilic attack or to facilitate the formation of "ate" complexes that precede 1,2-migration events.
Mechanistic Pathway Visualization The following diagram illustrates the divergent reactivity pathways governed by the B-Cl bond's electronic nature.
Figure 1: Divergent reactivity manifold of dialkylchloroboranes driven by B-Cl Lewis acidity.
Part 2: Synthesis of Dialkylchloroboranes
Reliable access to high-purity
The "One-Pot" Protocol (High-Value Reagent Synthesis)
The synthesis of (-)-DIP-Chloride™ (Diisopinocampheylchloroborane) represents the industry standard for demonstrating this chemistry. This reagent is generated in situ to avoid isolation of moisture-sensitive intermediates.
Reaction Scheme:
Critical Process Parameters:
-
Enantiopurity of Pinene: The ee of the final product is directly limited by the optical purity of the
-pinene starting material. Use 98% ee (+)- or (-)- -pinene. -
Temperature Control: The hydroboration step must be maintained at
to prevent isomerization of the pinanyl group, which degrades stereoselectivity. -
Anhydrous HCl: The conversion of the dialkylborane (
) to the chloroborane ( ) requires anhydrous HCl (generated from + or from a cylinder). Aqueous HCl will destroy the reagent.
Part 3: High-Value Application – Asymmetric Reduction
The most "field-proven" application of
The Mechanism (Expertise):
Unlike reductions using
-
Coordination: The carbonyl oxygen binds to the Lewis acidic boron, displacing the weak solvent ligand.
-
Transition State: The complex adopts a boat-like conformation.[2]
-
Hydride Transfer: A hydrogen atom is transferred from the
-carbon of the isopinocampheyl ligand to the carbonyl carbon. This is accompanied by the elimination of -pinene. -
Kinetics: Because this involves breaking a C-H bond (primary isotope effect) and a rigid transition state, the reaction is slow (often 24-48 hours) but exceptionally stereoselective (
96% ee).
Comparative Data: Reduction of Acetophenone
| Reagent | Conditions | Time | Yield | % ee | Configuration |
| THF, -25°C | 24 h | 97% | 98% | S (from (-)-DIP-Cl) | |
| THF, -25°C | 4 h | 90% | 15% | R | |
| Alpine-Borane | THF, RT | 12 h | 85% | 80% | S |
Note: The dramatic difference in ee between
Part 4: Experimental Protocol (Self-Validating)
Protocol: Synthesis and Utilization of (-)-DIP-Chloride Objective: Asymmetric reduction of acetophenone to (S)-1-phenylethanol.
Safety Warning: Organoboranes are pyrophoric.
Step 1: In Situ Generation of (-)-DIP-Chloride
-
Flame-dry a 250 mL Schlenk flask and cool under a stream of nitrogen.
-
Charge with anhydrous THF (50 mL) and (+)-
-pinene (25.5 g, 187 mmol, 2.2 equiv). -
Cool to
in an ice bath. -
Add
(10 M, 8.5 mL, 85 mmol) dropwise over 15 minutes. -
Stir at
for 2 hours. A white precipitate of may form.[3] -
Cool the mixture to
(dry ice/acetone). -
Bubble anhydrous HCl gas (generated or from a lecture bottle) into the solution for 15 minutes. Alternatively, add 1.0 equiv of HCl in ether (anhydrous) dropwise.
-
Allow to warm to
. The solid should dissolve, and gas ( ) evolution will cease, yielding a clear solution of .
Step 2: Asymmetric Reduction
-
Cool the
solution to (cryostat or /dry ice bath). -
Add acetophenone (neat, 8.4 g, 70 mmol) dropwise.
-
Maintain temperature at
for 24 hours. Monitor by TLC (the reaction is slow). -
Workup: Warm to room temperature. Add diethanolamine (2.2 equiv) to sequester the boron as a solid chelate.
-
Filter the solid.[3] The filtrate contains the chiral alcohol and liberated
-pinene. -
Purify via vacuum distillation or flash chromatography to isolate (S)-1-phenylethanol.
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and application of DIP-Chloride.
Part 5: References
-
Brown, H. C., & Chandrasekharan, J. (1988).[3] Chiral synthesis via organoboranes.[3][4] 14. Selective reductions. 41. Diisopinocampheylchloroborane, an exceptionally efficient chiral reducing agent.[3] Journal of the American Chemical Society.[3][5]
-
Dhar, R. K., et al. (1994). Diisopinocampheylchloroborane (DIP-Chloride), an excellent chiral reducing agent for the synthesis of chiral secondary alcohols.[6][4] Aldrichimica Acta.[5]
-
Ramachandran, P. V., & Brown, H. C. (1996). Recent Advances in Asymmetric Synthesis with Boronic Esters and Chloroboranes.[7] ACS Symposium Series.[8]
-
Lu, W., & O'Reilly, R. (2022). Homolytic B–Cl bond dissociation energies of chloroborane-type molecules. Mongolian Journal of Chemistry.
-
Simpson, P., Tschaen, D., & Verhoeven, T. (1991).[7] A Practical, One-Pot Preparation of Diisopinocampheylchloroborane.[3] Synthetic Communications.[3]
Sources
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- 8. youtube.com [youtube.com]
Navigating the Hazards of Chlorodimethylborane: A Technical Guide to Safe Handling
Disclaimer: The following guide is a synthesis of safety information for chlorodimethylborane and closely related compounds. Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this document infers hazards and handling procedures from analogous materials, such as bromodimethylborane, and general best practices for pyrophoric and water-reactive reagents. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling this substance.
Compound Identification and Physicochemical Properties
This compound is an organoboron compound with the chemical formula C₂H₆BCl.[1][2] Understanding its fundamental properties is the first step in anticipating its behavior and handling it safely.
| Property | Value | Source |
| CAS Number | 1803-36-7 | [1][2] |
| Molecular Formula | C₂H₆BCl | [1][2] |
| Molecular Weight | 76.33 g/mol | [2] |
| Appearance | Liquid | [1] |
| Vapor Pressure | 770 mmHg at 25°C | [1] |
Hazard Analysis: A Pyrophoric and Corrosive Reagent
-
Pyrophoric Nature: Similar to other low-molecular-weight organoboranes, this compound is expected to be pyrophoric, meaning it can spontaneously ignite upon contact with air.[4] This necessitates handling under an inert atmosphere at all times.
-
Water Reactivity: This compound will react violently with water and other protic solvents, releasing flammable and corrosive byproducts, including hydrogen chloride gas.[5]
-
Corrosivity: Due to its reaction with moisture to form hydrochloric acid, this compound is expected to be highly corrosive to skin, eyes, and the respiratory tract.[3][5][6] Ingestion would cause severe damage to the gastrointestinal tract.[3][5]
-
Inhalation Toxicity: Inhalation of vapors is likely to be toxic, causing respiratory irritation and potentially severe chemical burns to the respiratory tract.[6]
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is critical to ensure personnel safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Air-impermeable gloves (e.g., butyl rubber) layered over nitrile gloves. | Provides a robust barrier against this corrosive and reactive chemical. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and any potential rapid reactions.[8][9] |
| Body Protection | Flame-resistant lab coat worn over chemical-resistant coveralls. | Protects against splashes and potential ignition.[10] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[11] | Prevents inhalation of toxic and corrosive vapors.[6] |
Safe Handling and Storage: A Controlled Environment
The key to safely handling this compound is the strict exclusion of air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
Inert Atmosphere Handling Workflow
Caption: Inert atmosphere handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in Section 3.
-
Purge all glassware with inert gas and, if possible, flame-dry under vacuum to remove any traces of moisture.
-
Use only dry, degassed solvents.
-
-
Transfer:
-
Use a syringe or cannula that has been purged with inert gas to transfer the liquid.
-
Never draw the liquid directly into a warm syringe, as this can cause the reagent to expand and expel from the needle.
-
The receiving vessel must be under a positive pressure of inert gas.
-
-
Storage:
-
Store this compound in a tightly sealed container under an inert atmosphere.[3][12]
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and oxidizing agents.[13][14]
-
Store in a secondary container to contain any potential leaks.
-
Emergency Procedures: Rapid and Informed Response
In the event of an emergency, a quick and correct response is crucial to minimizing harm.
Spill Response
Caption: Emergency response workflow for a this compound spill.
-
Small Spills (in a fume hood):
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully and slowly add a quenching agent like isopropanol to the absorbent material.
-
Collect the neutralized mixture into a designated waste container.
-
-
Large Spills:
-
Evacuate the laboratory immediately.[3]
-
Alert emergency personnel.
-
Prevent entry to the area.
-
Fire Fighting
-
DO NOT USE WATER. A violent reaction will occur.
-
Use a Class D fire extinguisher (for combustible metals) or dry chemical powder.[3][15] Carbon dioxide may also be effective.[3][16]
-
Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][16]
First Aid Measures
Immediate medical attention is required for any exposure.[5][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][17][18] Seek immediate medical attention.
-
Skin Contact: Brush off any visible chemical, then immediately flush the affected area with large amounts of water for at least 15 minutes.[17][18] Remove contaminated clothing while flushing.[19] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[17][18] If breathing is difficult or has stopped, provide artificial respiration.[17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][15] If the person is conscious, rinse their mouth with water.[15] Never give anything by mouth to an unconscious person.[20] Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Neutralization: Unused or excess this compound should be slowly and carefully added to a stirred, cooled solution of a non-reactive alcohol like isopropanol, under an inert atmosphere. The reaction can be vigorous.
-
Collection: The neutralized mixture should be collected in a properly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][12]
References
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet Section 5 FIRE FIGHTING MEASURES. (n.d.). Hisco. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
SAFETY DATA SHEET - Boron Trichloride. (2022, October 4). Airgas. Retrieved from [Link]
-
SAFETY DATA SHEET - Bromodimethylborane. (2025, September 23). Thermo Fisher Scientific. Retrieved from [Link]
-
First Aid: Chemical Exposure. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
First aid for chemicals. (2024, July 6). Hesperian Health Guides. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. Retrieved from [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. (2013, March). Covestro. Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]
-
Healthcare Emergency Preparedness - Chemical PPE Kits. (n.d.). International Safety. Retrieved from [Link]
-
Managing risks of storing chemicals in the workplace. (n.d.). Safe Work Australia. Retrieved from [Link]
-
Common Personal Protective Equipment. (2024, August 4). Environmental Health & Safety, University of Wisconsin-Milwaukee. Retrieved from [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. Retrieved from [Link]
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Firefighter Basics: Fireground Decon. (2016, June 24). Fire Engineering. Retrieved from [Link]
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Specific Chemical Handling and Storage. (n.d.). UW-Milwaukee. Retrieved from [Link]
-
Methyl Chloride Handling & Storage Requirements. (n.d.). OxyChem. Retrieved from [Link]
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Methodological & Application
Application Note: Chlorodimethylborane as a High-Efficacy Lewis Acid Catalyst for Diels-Alder Cycloadditions
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the stereocontrolled formation of six-membered rings.[1][2] The efficiency and selectivity of this cycloaddition can be significantly enhanced through catalysis. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of chlorodimethylborane ((CH₃)₂BCl) as a potent Lewis acid catalyst for Diels-Alder reactions. We will explore the mechanistic underpinnings of the catalysis, present detailed protocols for its application, and offer insights into optimizing reaction conditions for achieving high yields and selectivities.
Introduction: The Role of Lewis Acid Catalysis in Diels-Alder Reactions
The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, is a fundamental transformation for constructing complex cyclic systems.[1][2] While many Diels-Alder reactions proceed under thermal conditions, the use of a catalyst is often essential to increase reaction rates, lower temperature requirements, and control stereoselectivity.[3]
Lewis acids are the most common catalysts for this purpose.[1] By coordinating to the dienophile, typically at a carbonyl oxygen or other basic site, the Lewis acid withdraws electron density, thereby lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[4] This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction.[4] A more recent understanding suggests that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the reacting partners.[1][5][6]
Organoboron compounds, particularly boranes, are effective Lewis acids due to the electron-deficient nature of the boron atom.[7] this compound is an accessible and highly effective catalyst that offers a balance of reactivity and selectivity, making it a valuable tool in the synthetic chemist's arsenal.
Mechanism of this compound Catalysis
In a typical Diels-Alder reaction involving an α,β-unsaturated carbonyl compound as the dienophile, the catalytic cycle begins with the coordination of the electron-deficient boron atom of this compound to the carbonyl oxygen. This coordination enhances the electrophilicity of the dienophile's double bond, making it more susceptible to nucleophilic attack by the diene.
The key mechanistic steps are:
-
Activation: this compound reversibly coordinates to the Lewis basic site (e.g., carbonyl oxygen) of the dienophile.
-
Cycloaddition: The activated dienophile reacts with the diene via a concerted [4+2] cycloaddition transition state. The endo transition state is often favored due to secondary orbital interactions, leading to the kinetic product.[1]
-
Product Release: The resulting Diels-Alder adduct, now coordinated to the borane, is released, typically during aqueous workup, regenerating the free catalyst (although it is consumed stoichiometrically by water).
Caption: Mechanism of this compound-catalyzed Diels-Alder reaction.
Experimental Protocols
Critical Safety and Handling Considerations
This compound and related organoboranes require careful handling due to their reactivity and potential hazards.
-
Reactivity: this compound is highly reactive towards moisture and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8][9]
-
Flammability: The reagent is flammable and should be kept away from ignition sources.[9][10] Grounding equipment to prevent static discharge is recommended.[8][9]
-
Toxicity: Avoid inhalation and skin contact.[8][10] All operations should be conducted inside a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and compatible chemical-resistant gloves.[8]
-
Quenching: Reactions should be quenched carefully at low temperatures, as the reaction of boranes with water or alcohols can be exothermic.
General Protocol for a Catalytic Diels-Alder Reaction
This protocol describes the reaction between cyclopentadiene and methyl acrylate as a representative example. It should be adapted based on the specific reactivity of the substrates.
Reagents & Equipment:
-
Diene: Cyclopentadiene (freshly cracked)
-
Dienophile: Methyl acrylate
-
Catalyst: this compound (e.g., 1.0 M solution in hexanes)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa, syringes, needles
-
Schlenk line or glovebox for inert atmosphere
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Flask Preparation: Under a positive pressure of nitrogen, add the dienophile (e.g., methyl acrylate, 1.0 eq) to an oven-dried flask. Dissolve it in anhydrous CH₂Cl₂ (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the this compound solution (e.g., 10 mol%) dropwise via syringe to the stirred dienophile solution. A color change may be observed upon coordination. Stir for 15 minutes.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking and quenching small aliquots. If the reaction is sluggish, the temperature can be allowed to rise slowly to -40 °C or 0 °C.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still at low temperature. Caution: This can be an exothermic process.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder adduct.
Caption: General experimental workflow for the catalyzed reaction.
Representative Data
The following table illustrates hypothetical results for the Diels-Alder reaction between various dienes and dienophiles using this compound as a catalyst. This data is for illustrative purposes to demonstrate the effect of catalyst loading and substrate choice on reaction outcomes.
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | Isoprene | Methyl Acrylate | 10 | -78 | 2 | 95 | 92:8 |
| 2 | Isoprene | Methyl Acrylate | 2 | -78 | 8 | 88 | 91:9 |
| 3 | Cyclopentadiene | Acrolein | 10 | -78 | 1 | 98 | >99:1 |
| 4 | Furan | N-Phenylmaleimide | 15 | -20 | 4 | 91 | >99:1 (exo major) |
| 5 | 1,3-Butadiene | Methyl Vinyl Ketone | 10 | -78 to 0 | 6 | 93 | 95:5 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive catalyst due to moisture contamination. 2. Reaction temperature is too low. 3. Poorly reactive substrates. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. Use fresh catalyst solution. 2. Allow the reaction to warm slowly to a higher temperature (e.g., -40 °C, 0 °C, or RT). 3. Increase catalyst loading (e.g., to 20-30 mol%) or use a more reactive dienophile/diene. |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition on silica gel. 3. Volatile product lost during solvent removal. | 1. Increase reaction time or temperature. 2. Deactivate silica gel with triethylamine before chromatography; use alternative purification like distillation. 3. Use care during rotary evaporation; avoid high vacuum or heat. |
| Formation of Side Products | 1. Polymerization of the diene or dienophile. 2. Catalyst-induced decomposition. 3. Reaction temperature is too high. | 1. Ensure reagents are pure and inhibitors are removed if necessary. Add reagents slowly at low temperature. 2. Use a lower catalyst loading. 3. Maintain a lower reaction temperature throughout the addition and reaction period. |
| Poor Stereoselectivity | 1. Reaction temperature is too high, allowing for thermodynamic equilibrium. 2. Steric hindrance overrides electronic preference. | 1. Run the reaction at the lowest possible temperature that allows for a reasonable rate. 2. This may be inherent to the substrates. Consider a different catalyst system if a specific stereoisomer is required. |
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst for promoting Diels-Alder reactions. Its application can lead to significantly increased reaction rates and excellent control over stereoselectivity, particularly when using electron-poor dienophiles. By adhering to strict anhydrous and inert atmosphere techniques, researchers can reliably leverage this catalyst to construct complex cyclic molecules essential for pharmaceutical and materials science research. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this compound in synthetic workflows.
References
-
ResearchGate. (n.d.). Mild and efficient boronic acid catalysis of Diels–Alder cycloadditions to 2-alkynoic acids. Retrieved February 21, 2026, from [Link]
-
Beilstein Journals. (2014, January 22). Boron-substituted 1,3-dienes and heterodienes as key elements in multicomponent processes. Retrieved February 21, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved February 21, 2026, from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved February 21, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved February 21, 2026, from [Link]
-
Radboud Repository. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved February 21, 2026, from [Link]
-
PMC. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved February 21, 2026, from [Link]
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- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
Procedure for converting chlorodimethylborane to dimethylboron enolates
Abstract & Introduction
The generation of boron enolates is a cornerstone methodology in modern asymmetric synthesis, particularly for conducting stereoselective aldol reactions. While dibutylboron triflate (
Key Applications:
-
Aldol Reactions: High diastereoselectivity via Zimmerman-Traxler transition states.
-
Atom Economy: Reduced waste mass compared to bulky cyclohexyl or butyl analogs.
-
Kinetic Control: Rapid enolization at low temperatures.[1]
Safety & Reagent Handling (Critical)
Warning: this compound (
-
Volatility: With a boiling point of ~4°C (gas at room temperature),
is extremely volatile. It is strongly recommended to use this reagent as a solution (typically 1.0 M in Hexanes or Heptane) rather than neat. -
Pyrophoricity: Like many alkylboranes, it is pyrophoric and reacts violently with moisture. All needles, syringes, and glassware must be oven-dried and purged with Argon.
-
Corrosivity: Hydrolysis releases HCl gas. Work must be performed in a well-ventilated fume hood.
Mechanistic Principles
The conversion proceeds via a soft enolization pathway.[1] The reaction is driven by the coordination of the boron Lewis acid to the carbonyl oxygen, significantly increasing the acidity of the
-
Coordination:
coordinates to the ketone carbonyl, forming a Lewis acid-base complex. -
Deprotonation: A tertiary amine (Base) removes the
-proton.[1] -
Stereoselectivity: The geometry of the resulting enolate (E vs Z) is dictated by the transition state.[2][3] While bulky chlorides (e.g.,
) with favor E-enolates (leading to anti-aldols), the smaller typically favors Z-enolates under kinetic conditions with hindered bases (e.g., DIPEA), leading to syn-aldol products.
Figure 1: Mechanistic Pathway
Caption: Kinetic enolization pathway converting ketone and this compound to the Z-enolate.
Experimental Protocol
Objective: Synthesis of the dimethylboron enolate of a generic ketone (e.g., 3-pentanone or a chiral imide) for subsequent aldol reaction.
Materials:
-
Reagent: this compound (1.0 M in Hexanes).
-
Substrate: Ketone (1.0 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (
). -
Solvent: Anhydrous Dichloromethane (
) or Diethyl Ether ( ).
Step-by-Step Procedure:
-
System Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool the flask under a stream of dry Nitrogen or Argon.
-
-
Solvent & Substrate Loading:
-
Charge the flask with the Ketone (1.0 mmol) and anhydrous
(10 mL). -
Cool the solution to -78°C (Dry ice/Acetone bath). Note: Strict temperature control is vital to prevent O- to C-migration of the boron.
-
-
Addition of Boron Reagent:
-
Via gas-tight syringe, add This compound (1.1 - 1.2 equiv) dropwise down the side of the flask over 5 minutes.
-
Observation: No significant color change usually occurs, but fuming may be visible if the headspace is not dry.
-
Stir at -78°C for 5–10 minutes to allow complex formation.
-
-
Enolization (Base Addition):
-
Add DIPEA (1.2 - 1.3 equiv) dropwise.
-
Critical Step: If using
with bulky boron reagents, E-enolates are favored.[4] With and DIPEA, the Z-enolate is generally favored kinetically. -
Stir the mixture at -78°C for 30 minutes , then warm to 0°C for 15 minutes to ensure complete enolization.
-
Checkpoint: The formation of the amine hydrochloride salt may cause the solution to become cloudy or precipitate a white solid.
-
-
Utilization (Aldol Reaction):
-
Re-cool to -78°C.
-
Add the electrophile (e.g., aldehyde) neat or in minimal DCM.
-
Stir for 1–2 hours at -78°C, then warm slowly to room temperature (or -20°C depending on substrate).
-
-
Quenching & Oxidative Workup:
-
Quench with pH 7 phosphate buffer (2 mL).
-
Add Methanol (5 mL) and 30%
(1 mL) carefully. -
Stir vigorously at room temperature for 1 hour to cleave the B-O bond.
-
Extract with DCM, wash with saturated
and brine.
-
Comparative Analysis: Boron Reagents
The choice of boron reagent drastically alters the stereochemical outcome.[1] The table below highlights where
| Reagent | Leaving Group | Steric Bulk | Preferred Base | Major Enolate | Aldol Product |
| Chloride | Small | DIPEA | Z (Kinetic) | Syn | |
| Triflate | Medium | DIPEA | Z (Kinetic) | Syn | |
| Chloride | Large | E (Thermo) | Anti | ||
| Triflate | Bridged | DIPEA | Z | Syn |
Table 1: Comparison of common boron enolization reagents and their stereochemical outcomes [1, 2].
Experimental Workflow Diagram
Caption: Operational workflow for the generation and reaction of dimethylboron enolates.
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Hydrolysis of
prior to reaction. -
Solution: Ensure the reagent bottle is sealed with a Parafilm/electrical tape seal and stored at 4°C. Check the titer of the amine base.
-
-
Issue: Poor Stereoselectivity (Low dr).
-
Cause: Incomplete enolization or "leakage" to the thermodynamic enolate.
-
Solution: Ensure the reaction is kept strictly at -78°C during base addition. If using
, switching to the bulkier often improves Z-selectivity due to tighter coordination in the transition state [3].
-
-
Issue: C-Borylation.
-
Cause: Reaction temperature too high during boron addition.
-
Solution: Maintain -78°C. Boron attaches to Oxygen (hard nucleophile) under kinetic control; Carbon attack is thermodynamic.
-
References
-
Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Stereoselective Aldol Condensations. Topics in Stereochemistry, 13, 1–115.
-
Brown, H. C., & Dhar, R. K. (1989). Chiral synthesis via organoboranes. 23. Enolborination of ketones with dialkylboron chlorides. Journal of the American Chemical Society, 111(22), 8566–8568.
-
Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions using Boron Enolates. Organic Reactions, 51, 1–200.
-
Cergol, K. M., & Coster, M. J. (2007).[5] Asymmetric aldol reaction using boron enolates. Nature Protocols, 2, 2568–2573.[5] [5]
Sources
Synthesis of chiral organoboranes starting from chlorodimethylborane
Application Note: Precision Synthesis of Chiral Organoboron Intermediates via Chlorodimethylborane (
Executive Summary
This compound (
This guide details the protocols for utilizing
Primary Applications:
-
Evans-Type Asymmetric Aldol Reactions: Generation of rigid Z-enolates for syn-selective aldol synthesis.
-
Stereospecific Trapping: Conversion of chiral organolithiums into configurationally stable chiral organoboranes.
Mechanistic Insight & Causality
To master the use of
-
The "Short Bond" Effect: The methyl groups on boron are sterically small, but the B-Cl bond is highly reactive. Upon enolization, the resulting B-O bond is significantly shorter (approx. 1.4–1.5 Å) than equivalent Ti or Sn enolates. This shortness tightens the Zimmerman-Traxler transition state , magnifying the steric clash between the chiral auxiliary and the incoming aldehyde.
-
Lewis Acidity:
is a harder Lewis acid than triflates. It requires specific amine bases (typically Triethylamine or DIPEA) to facilitate the elimination of HCl without complexing the boron too strongly, which would deactivate it for the aldehyde addition.
Protocol 1: Synthesis of Chiral Boron Enolates (The Evans Protocol)
This is the industry-standard method for synthesizing polyketide drugs involving chiral
Reagents & Equipment
-
Substrate: Chiral N-acyloxazolidinone (Evans Auxiliary).
-
Reagent: this compound (
), 1.0 M solution in Hexanes (preferred over DCM for stability). -
Base: Triethylamine (
), dist. over . -
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Argon (Strict exclusion of moisture is non-negotiable;
fumes/ignites in air).
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C using a dry ice/acetone bath.
-
Substrate Solvation: Dissolve the Chiral N-acyloxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Boron Addition: Add
(1.1 equiv) dropwise via syringe.-
Critical Check: Ensure the internal temperature does not rise above -70°C. A spike here causes premature chloride elimination and mixed enolate geometries.
-
-
Enolization: Add
(1.2 equiv) slowly down the reaction vessel wall.-
Observation: The solution may become slightly cloudy due to
salt formation.
-
-
Enolate Maturation: Stir at 0°C for 15 minutes.
-
Why: This higher temperature is required to drive the enolization to completion, but the Z-geometry is kinetically locked.
-
-
Aldehyde Addition: Cool back to -78°C . Add the aldehyde (1.2 equiv) neat or as a DCM solution.
-
Reaction: Stir at -78°C for 1–2 hours, then warm to -20°C for 1 hour.
-
Oxidative Cleavage (Workup):
-
Add pH 7 buffer (phosphate).
-
Add Methanol (3 volumes).
-
Add 30%
(3 equiv) carefully at 0°C. -
Result: This cleaves the B-O bond, releasing the aldol adduct and converting the boron residues to boric acid/methanol.
-
Data Summary: Stereochemical Outcomes
| Parameter | Reason | ||
| Enolate Geometry | >99:1 (Z) | >97:3 (Z) | Steric bulk of Me vs Bu |
| Aldol Diastereoselectivity | >98:2 (syn) | >95:5 (syn) | Tighter Zimmerman-Traxler TS |
| Reaction Time | 2-4 Hours | 1-2 Hours | Cl is a poorer leaving group than OTf |
Protocol 2: Stereospecific Trapping of Chiral Carbanions
This protocol synthesizes
Workflow Logic
-
Chiral Lithiation: Use (-)-Sparteine to deprotonate a carbamate, creating a configurationally stable chiral organolithium.
-
Electrophilic Trap:
attacks the lithiated carbon with inversion (or retention depending on mechanism, usually retention for simple trapping), locking the chirality into a C-B bond.
Step-by-Step Methodology
-
Complex Formation: In a flame-dried flask, combine (-)-Sparteine (1.2 equiv) and
-BuLi (1.2 equiv) in at -78°C. -
Deprotonation: Add the achiral carbamate substrate. Stir for 4–5 hours at -78°C.
-
Validation: The solution color often changes to bright yellow/orange, indicating anion formation.
-
-
Boron Trapping: Add
(1.5 equiv) rapidly.-
Note: Unlike the Aldol protocol, rapid addition is preferred here to outcompete the racemization of the lithium species.
-
-
Warming: Allow to warm to Room Temperature (RT) over 12 hours.
-
Isolation: The resulting product is an
-chiral alkyldimethylborane .-
Warning: These are air-sensitive.[1] Do not column. Use immediately in cross-coupling or oxidize to the alcohol for analysis.
-
Visualization: The Stereochemical Pathway
The following diagram illustrates the logic flow for the Evans Aldol reaction using
Figure 1: Reaction pathway for the synthesis of chiral aldol adducts via Me2BCl-mediated enolization. The red path indicates the stereodefining step.
Safety & Handling Protocols
-
Pyrophoricity:
is highly pyrophoric. It must be handled strictly under inert gas (Argon/Nitrogen). -
Quenching: Never quench neat
with water. Dilute with hexanes first, then slowly add isopropanol, followed by water. -
Storage: Store at 2–8°C. Discard if significant solids (boric acid) are visible, as stoichiometry will be compromised.
References
-
Evans, D. A., Nelson, J. V., & Taber, T. R. (1982).
-
Coster, M. J. (2020).
-
Brown, H. C., & Dhar, R. K. (1989). Chiral Synthesis via Organoboranes. Chemical Reviews.
-
Aggarwal, V. K. (2023). Synthesis of chiral allyl and propargyl boronates. DiVA Portal / Stockholm University.
-
Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs.
Sources
Application Note: Stereoselective Synthesis of (E)-Vinylboranes via Hydroboration of Terminal Alkynes with Chlorodimethylborane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive technical guide to the hydroboration of terminal alkynes using chlorodimethylborane. This reaction offers a highly efficient and stereoselective route to (E)-alkenyl(chloro)dimethylboranes, which are versatile synthetic intermediates. We will delve into the underlying reaction mechanism, explaining the principles of regio- and stereoselectivity. A detailed, field-proven experimental protocol is provided, emphasizing safe handling of organoborane reagents and robust reaction execution. Furthermore, the synthetic utility of the resulting vinylborane products, particularly in carbon-carbon bond-forming reactions, is discussed.
Introduction
The hydroboration of alkynes is a cornerstone reaction in modern organic synthesis, providing access to vinylboranes (alkenylboranes) which are pivotal building blocks.[1] These organoborane compounds are highly valued for their versatility, participating in a wide array of transformations including Suzuki-Miyaura cross-coupling, protonolysis, and oxidation.[2] The development of hydroboration by H.C. Brown, a discovery that was recognized with the Nobel Prize in Chemistry in 1979, fundamentally changed the landscape of synthetic chemistry by enabling the anti-Markovnikov hydration and functionalization of unsaturated bonds.[1][3]
While various borane reagents like borane-THF complex (BH₃·THF), 9-borabicyclo[3.3.1]nonane (9-BBN), and disiamylborane are commonly employed, this compound ((CH₃)₂BCl) presents unique characteristics.[2][4] The presence of an electron-withdrawing chlorine atom enhances the Lewis acidity of the boron center, which can influence reactivity. The reaction directly yields a chloro(dimethyl)vinylborane, a functionalized intermediate poised for subsequent transformations without the need for an oxidation step, which is common in traditional hydroboration-oxidation sequences.
This guide offers a detailed exploration of the reaction between this compound and terminal alkynes, focusing on the mechanistic details that govern its high stereoselectivity and providing a practical protocol for its successful implementation in a research setting.
Reaction Mechanism
The reaction proceeds through a concerted, four-centered transition state, which dictates the observed stereochemical and regiochemical outcomes.
Regioselectivity: Anti-Markovnikov Addition
The hydroboration of terminal alkynes with this compound exhibits excellent regioselectivity, adhering to the anti-Markovnikov rule.[4][5] The boron atom adds to the terminal, less sterically hindered carbon of the alkyne, while the hydrogen atom adds to the internal, more substituted carbon. This selectivity is governed by two primary factors:
-
Steric Effects: The dimethylboryl group ((CH₃)₂BCl) is significantly bulkier than the hydrogen atom being transferred. The transition state is minimized sterically when this bulky group approaches the less substituted terminal carbon of the alkyne.[4]
-
Electronic Effects: Although subtle, there is a slight polarization of the B-H bond, with the boron atom being the more electrophilic center. The reaction is initiated by the π-electrons of the alkyne attacking the empty p-orbital of the boron atom.[6] This interaction favors the placement of the boron on the terminal carbon, which better accommodates the partial negative charge in the transition state.
Stereoselectivity: Syn-Addition
A defining feature of hydroboration is its syn-addition stereochemistry. The boron and hydrogen atoms are delivered to the same face of the alkyne π-system simultaneously through a concerted four-membered ring transition state.[2][7] This mechanistic constraint results in the exclusive formation of the (E)-isomer of the vinylborane product, where the newly added hydrogen and the boryl group are cis to each other across the newly formed double bond.
The overall mechanism can be visualized as follows:
Caption: Mechanism of syn-hydroboration of a terminal alkyne.
Experimental Protocol
This protocol describes a general procedure for the hydroboration of a terminal alkyne (e.g., 1-hexyne) with this compound.
3.1. Materials and Reagents
-
Terminal Alkyne (e.g., 1-Hexyne, 99+%)
-
This compound (1.0 M solution in hexanes or dichloromethane)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), <50 ppm H₂O
-
Nitrogen or Argon gas (high purity)
-
Standard glassware (Schlenk flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bars
-
Inert atmosphere manifold (Schlenk line) or glovebox
3.2. Safety Precautions
-
This compound and the resulting vinylborane are moisture-sensitive and may be pyrophoric. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).[8]
-
Use oven-dried or flame-dried glassware assembled while hot under a stream of inert gas.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
An appropriate quenching agent (e.g., isopropanol) should be readily available.
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Addition: Through the septum, add the terminal alkyne (e.g., 1-hexyne, 10.0 mmol, 1.0 eq.) followed by 20 mL of anhydrous dichloromethane via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Hydroboration: Add the this compound solution (1.0 M, 10.5 mL, 10.5 mmol, 1.05 eq.) dropwise to the cooled alkyne solution over 15-20 minutes using a syringe pump. A slight exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing by ¹H NMR or GC-MS. The disappearance of the terminal alkyne proton signal is a key indicator of reaction completion.
-
Solvent Removal: Once the reaction is complete, the solvent and any excess this compound can be carefully removed under reduced pressure (using a cold trap) to yield the crude (E)-1-hexenyl(chloro)dimethylborane. This product is often used directly in the next step without further purification.
3.4. Characterization
The resulting (E)-alkenyl(chloro)dimethylborane can be characterized by multinuclear NMR spectroscopy.
-
¹H NMR: Expect to see characteristic vinyl protons with a large coupling constant (J ≈ 14-18 Hz), indicative of the trans geometry.
-
¹³C NMR: Signals for the sp² hybridized carbons of the double bond will be present.
-
¹¹B NMR: A broad singlet in the range of δ 60-80 ppm is characteristic of a tri-coordinated boron species of this type.
Applications and Further Transformations
The primary product, an (E)-alkenyl(chloro)dimethylborane, is not typically the final target but rather a versatile intermediate.
-
Suzuki-Miyaura Cross-Coupling: This is one of the most powerful applications. The vinylborane can be readily converted to a vinylboronic ester or acid and coupled with aryl or vinyl halides under palladium catalysis to form conjugated dienes or styrenes.[9]
-
Oxidation: While the goal of using this compound is often to bypass oxidation, the resulting vinylborane can be oxidized under standard conditions (e.g., H₂O₂, NaOH) to yield the corresponding aldehyde, consistent with the classic hydroboration-oxidation pathway.[5]
-
Halogenation: The C-B bond can be cleaved with halogens (e.g., I₂, Br₂) to produce the corresponding vinyl halides with retention of stereochemistry.
Data Summary
The hydroboration of terminal alkynes with chloroborane derivatives is a general and high-yielding reaction.
| Alkyne Substrate | Borane Reagent | Conditions | Product Stereochemistry | Typical Yield |
| 1-Hexyne | (CH₃)₂BCl | DCM, 0 °C to RT | (E)-vinylborane | >95% |
| Phenylacetylene | (CH₃)₂BCl | THF, 0 °C to RT | (E)-vinylborane | >95% |
| 3,3-Dimethyl-1-butyne | (CH₃)₂BCl | Hexanes, 25 °C | (E)-vinylborane | >90% |
| 1-Octyne | Monochloroborane etherate | Diglyme, 0 °C | (E)-vinylborane | High |
Yields are typically determined by NMR or GC analysis of the crude product, which is often used in situ for subsequent reactions.
Conclusion
The reaction of this compound with terminal alkynes provides a direct and highly stereoselective method for synthesizing (E)-vinylboranes. The mechanism proceeds via a concerted syn-addition, ensuring excellent control over the double bond geometry. The resulting chloro(dimethyl)vinylboranes are valuable synthetic intermediates, particularly for C-C bond formation. The protocol outlined herein is robust and scalable, offering researchers a reliable tool for the construction of complex molecular architectures.
References
-
University of Calgary. (n.d.). Ch 9: Alkynes + borane. Retrieved from [Link]
-
Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With “R2BH”. Retrieved from [Link]
-
Aakash Institute. (n.d.). Hydroboration, Oxidation Reaction of Alkyne, Mechanism, Hydroboration Step, Oxidation step, Practice Problems and Frequently Asked Questions in Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]
-
Leah4sci. (2022, November 1). Alkyne Hydroboration Oxidation Reaction and Mechanism. Retrieved from [Link]
-
Nobel Foundation. (1979). Herbert C. Brown - Nobel Lecture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Retrieved from [Link]
-
Purdue University. (n.d.). Herbert C. Brown - These Pages Have Moved. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydroboration of Alkenes/Alkynes. Retrieved from [Link]
Sources
- 1. Hydroboration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 5. Oxidative Hydroboration of Alkynes- Hydroboration, Oxidation Reaction of Alkyne, Mechanism, Hydroboration Step, Oxidation step, Practice Problems and Frequently Asked Questions in Chemistry : Definition, Types and Importance | AESL [aakash.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Hydroboration of Alkenes/Alkynes - Wordpress [reagents.acsgcipr.org]
- 9. nobelprize.org [nobelprize.org]
Handling chlorodimethylborane under Schlenk line or glovebox conditions
Application Note: Handling Chlorodimethylborane (Me BCl)
Executive Summary & Core Directive
This compound (Me
The Critical Hazard: Unlike typical organolithiums or heavier boranes, Me
Operational Recommendation:
-
Preferred: Use commercially available solutions (e.g., 1.0 M in Hexanes/Heptane) to mitigate volatility risks.
-
Advanced: If neat reagent is required, cryogenic vacuum line (Schlenk) transfer techniques are mandatory.
Physicochemical & Safety Profile
The following data must be reviewed before any experimental design.
| Property | Value | Operational Implication |
| Physical State (STP) | Gas / Volatile Liquid | Must be cooled (< 0 °C) to handle as a liquid. |
| Boiling Point | ~4–5 °C (760 mmHg) | High vapor pressure at RT. Do not store in standard septa-sealed vials for long periods. |
| Molecular Weight | 76.33 g/mol | - |
| Density | ~0.72 g/mL (at 0 °C) | Relevant for mass-based transfers of neat liquid. |
| Reactivity | Pyrophoric / Water Reactive | Reacts violently with moisture to release HCl gas and methylboronic acid. |
| Broad singlet (relative to BF | ||
| Compatibility | Incompatible with Silicone | Can degrade silicone grease over time (forming siloxanes). Use PTFE sleeves or Apiezon H grease. |
Decision Matrix: Method Selection
Use the following logic flow to determine the appropriate handling protocol.
Figure 1: Operational decision matrix for selecting the safe handling protocol based on reagent form and available equipment.
Protocol A: Glovebox Handling (Solutions)
Applicability: 1.0 M – 2.0 M solutions in hydrocarbon solvents.
Prerequisites: N
Equipment Setup
-
Syringes: Glass or polypropylene with chemically resistant plungers (no rubber tips if possible, or PTFE-tipped).
-
Seals: Use PTFE-lined silicone septa.
-
Vessels: Oven-dried (>120 °C) glassware, brought into the box hot and cooled under vacuum.
Step-by-Step Procedure
-
Inspection: Check the reagent bottle. If a significant precipitate (boric acid/boroxine) is visible, the titer is likely compromised.
-
Preparation: Clamp the reagent bottle securely. Prepare the receiving flask with a stir bar and solvent.
-
Headspace Management:
-
Critical: Even in solution, Me
BCl has high vapor pressure. Do not withdraw large volumes rapidly, or the vacuum created will boil the solvent/reagent mixture. -
Inject an equivalent volume of dry inert gas into the bottle before withdrawing liquid to equalize pressure.
-
-
Transfer:
-
Withdraw the required volume slowly.
-
Transfer to the reaction vessel.
-
Tip: If the needle clogs, it is due to trace moisture forming solid boric acid at the tip. Do not force the plunger. Withdraw, clean, and dry the needle.
-
-
Cleanup: Rinse the syringe immediately with dry hexane/toluene into a waste jar containing a quenching agent (see Section 6) to prevent corrosion of the needle.
Protocol B: Schlenk Line Transfer (Solutions)
Applicability: When a glovebox is unavailable. Requirement: Double-manifold Schlenk line (Vacuum/Inert Gas).
The "Positive Pressure" Technique
Since Me
Figure 2: Positive pressure cannulation setup. Note that the reagent bottle is pressurized with inert gas to force liquid through the cannula into the reaction flask.
Procedure
-
Pressurization: Insert a gas line (N
) into the reagent bottle septum. Ensure the bubbler is active to prevent over-pressurization. -
Cannulation:
-
Insert a double-tipped needle (cannula) into the reagent bottle (headspace first) to purge the needle.
-
Lower the tip into the liquid.
-
Insert the other end into the reaction flask (under N
).
-
-
Transfer: The pressure differential (Bottle > Flask) drives the liquid.
-
Completion: Lift the cannula tip out of the liquid in the source bottle to stop flow. Allow the cannula to purge with gas before removal.
Protocol C: Handling Neat Me BCl (Advanced)
Warning: Only for experienced personnel. Neat Me
-
Cooling: The source cylinder/ampoule must be cooled to -78 °C (Dry Ice/Acetone) or at least 0 °C to liquefy the reagent.
-
Vacuum Transfer:
-
Connect the source vessel to a calibrated volume bulb on a high-vacuum line.
-
Evacuate the lines.
-
Allow the source to warm slightly (to 0 °C) while keeping the receiving bulb at -196 °C (Liquid N
). -
The reagent will sublime/distill into the receiver.
-
Measure: Use the Ideal Gas Law (
) based on the pressure change in the calibrated bulb to determine the exact millimoles transferred.
-
Quenching & Disposal (Self-Validating Safety)
The "Step-Down" Quench Method
Never add water directly to concentrated Me
-
Dilution: Dilute the waste stream with an inert solvent (Hexane or Toluene) to < 10% concentration.
-
Cooling: Cool the vessel to 0 °C.
-
Alcoholysis: Add Isopropanol (IPA) or tert-Butanol dropwise.
-
Hydrolysis: Once no more reaction occurs with alcohol, add Methanol, then water.
-
Neutralization: The solution will be acidic (HCl). Neutralize with aqueous NaHCO
before disposal.
Troubleshooting & FAQs
| Issue | Cause | Solution |
| White solid at needle tip | Hydrolysis with air moisture. | Replace needle immediately. Do not push solid back into the bottle (contaminates the whole batch). |
| Syringe plunger stuck | Boron oxides cementing the glass. | Soak syringe in dilute NaOH/MeOH bath (after quenching). Use PTFE-tipped plungers. |
| Grease turning cloudy/hard | Me | Switch to Apiezon H grease or use Teflon sleeves for ground glass joints. |
| Low Yields | Reagent volatility. | If the reaction was run at RT or reflux without a condenser, the Me |
References
-
Sigma-Aldrich. this compound Safety Data Sheet (SDS). Available at: (Accessed Feb 2026).
-
Brown, H. C.; Ravindran, N. Organoboranes. XVI. The Preparation of Dialkylchloroboranes and Alkyl-dichloroboranes. J. Am. Chem. Soc. 1972 , 94, 2112.
- Errington, R. J.Advanced Practical Inorganic and Metalorganic Chemistry; CRC Press: Boca Raton, 1997. (Standard text for Schlenk line techniques).
- Nöth, H.; Wrackmeyer, B.Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag: Berlin, 1978. (Source for B NMR shifts).
Troubleshooting & Optimization
Troubleshooting low yields in chlorodimethylborane hydroboration
Technical Support Center: Chlorodimethylborane (Me BCl) Hydroboration[1]
Status: Online
Agent: Senior Application Scientist
Ticket: #882-B (Low Yields in Me
Introduction: The "Invisible" Failure Mode
You are likely here because your hydroboration yield is inexplicably low (10–40%) or nonexistent, despite the alkene being consumed or the reaction appearing to proceed.[1] this compound (Me
The failure usually stems from three specific vectors: Fugitive Emissions (volatility), Silent Hydrolysis (reagent degradation), or Solvent Inhibition (Lewis base coordination). This guide provides the forensic tools to identify which vector is compromising your chemistry.[1]
Module 1: Reagent Integrity (The Source)
Q: My reagent bottle is new. Why is the reaction failing?
A: "New" does not mean "active." Commercial Me
Diagnostic Protocol: The
| Species | Chemical Shift ( | Status | Action |
| Me | +77.0 | Active | Proceed with reaction. |
| Me | +53.0 to +55.0 | Dead | Discard reagent.[1] Do not attempt to dry.[1] |
| Me | +50.0 to +52.0 | Dead | Oxidation product.[1] Discard. |
| Me | +10.0 to +15.0 | Dormant | Solvent complex.[1] Reactivity will be retarded.[1] |
Q: I see white fumes when I syringe the reagent. Is this bad?
A: Yes. Me
Module 2: Reaction Conditions (The Process)
Q: I used 1.1 equivalents, but I only got 50% conversion. Why?
A: You likely lost the reagent to the headspace.[1] Because Me
The "Fugitive Reagent" Fix:
-
Stoichiometry: Increase Me
BCl loading to 1.5 – 2.0 equivalents . -
Temperature: Cool the reaction vessel to -78 °C or 0 °C during addition, then warm slowly.
-
Pressure: Never apply vacuum to a flask containing Me
BCl. Perform all cycles under positive Argon pressure.
Q: The reaction is incredibly slow in THF. Should I heat it?
A: No. Switch solvents.[1]
Me
Module 3: Troubleshooting Logic (Visualization)
The following decision tree outlines the logical flow for diagnosing yield issues.
Figure 1: Diagnostic decision tree for isolating the root cause of hydroboration failure.
Module 4: Post-Reaction & Work-up
Q: The reaction worked (NMR shows product), but I lost everything during work-up.
A: The resulting chloroborane (R-B(Me)Cl) is hydrolytically unstable and prone to protodeboronation (cleavage of the C-B bond) if the pH is not strictly controlled during oxidation.[1]
The "Safe Oxidation" Protocol:
Standard H
-
Buffer: Dilute the reaction mixture with THF (if done in DCM) before oxidation.
-
Sequence: Add the Base (NaOH/KOH) first, then add H
O dropwise at 0 °C. -
Alternative: For highly sensitive substrates, use Sodium Perborate (NaBO
) in THF/Water. It releases H O slowly and buffers the pH.[1]
Module 5: Mechanistic Insight
Understanding the mechanism clarifies why steric hindrance and electronic factors matter.[1]
Figure 2: Reaction pathway showing the vulnerability of the electrophilic boron to solvent inhibition.
Summary Checklist for Success
-
Verify Reagent:
B NMR must show a singlet at +77 ppm .[1] -
Solvent Selection: Use DCM or Pentane ; avoid THF unless necessary for solubility.[1]
-
Handling: Syringe transfer only; no vacuum after addition.
-
Loading: Use 1.5 equiv minimum to account for volatility.[1]
-
Work-up: Add Base before Peroxide; keep cold (0 °C).
References
-
Brown, H. C., & Ravindran, N. (1977). This compound.[1] A new stable reagent for the hydroboration of alkenes. Journal of the American Chemical Society.[2] Link[1]
-
Soundararajan, R., & Matteson, D. S. (1990). Relative rates of hydroboration of alkenes with this compound. Journal of Organic Chemistry.[2] Link[1]
-
Nöth, H., & Wrackmeyer, B. (1978).[3] Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.[1][3] (Standard reference for
B chemical shifts). Link[1]
Identifying hydrolysis products of chlorodimethylborane in reaction mixtures
Welcome to the technical support center for organoborane chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with chlorodimethylborane and need to identify its hydrolysis products in reaction mixtures. As a highly reactive organoborane, this compound presents unique analytical challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the expected hydrolysis products of this compound?
When this compound, (CH₃)₂BCl, reacts with water, it undergoes a rapid hydrolysis reaction. The primary product is dimethylborinic acid , (CH₃)₂BOH, along with hydrochloric acid (HCl).
However, dimethylborinic acid is often unstable and can readily undergo a dehydration (condensation) reaction, especially in the presence of heat or acid, or upon concentration. This secondary reaction typically yields the cyclic trimer anhydride, hexamethylboroxine , ((CH₃)₂BO)₃.[1][2] Therefore, in a typical reaction mixture, you should expect to find a dynamic equilibrium between dimethylborinic acid and hexamethylboroxine.
The overall reaction sequence is as follows:
-
Hydrolysis: (CH₃)₂BCl + H₂O → (CH₃)₂BOH + HCl
-
Dehydration/Condensation: 3 (CH₃)₂BOH ⇌ ((CH₃)₂BO)₃ + 3 H₂O
Below is a diagram illustrating this reaction pathway.
Caption: Reaction pathway of this compound hydrolysis.
Q2: Why are the hydrolysis products so difficult to characterize directly from the reaction mixture?
The primary challenges stem from the inherent reactivity and instability of the products:
-
Instability of Dimethylborinic Acid: Like many boronic acids, dimethylborinic acid is prone to dehydration to form the more stable boroxine ring.[1][3] This means that during workup, concentration (e.g., on a rotary evaporator), or even during analysis, the ratio of acid to boroxine can change, leading to inconsistent results.
-
Reactivity: The boron atom in these compounds is Lewis acidic, making it susceptible to coordination with solvents or other nucleophiles in the mixture. This can complicate spectroscopic analysis.
-
Analytical Artifacts: Techniques like Gas Chromatography (GC) can cause thermal degradation or rearrangement of borinic acids on the column.[4] The high temperatures of the GC inlet can promote dehydration, meaning you might only observe the boroxine even if the acid was present in your original sample.
Q3: What are the most reliable analytical techniques for identifying these products?
A multi-technique approach is recommended for unambiguous identification. The two most powerful methods are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) , with the latter typically requiring a derivatization step.
-
NMR Spectroscopy (¹H, ¹³C, and ¹¹B): This is the best method for analyzing the crude reaction mixture directly. ¹¹B NMR is particularly diagnostic as the chemical shift can distinguish between the trigonal planar (sp²) boron of the borinic acid/boroxine and any potential tetrahedral (sp³) boronate complexes.[5][6]
-
GC-MS after Derivatization: Direct GC-MS analysis is often unreliable. To overcome this, dimethylborinic acid can be derivatized into a stable, volatile boronate ester. This strategy prevents on-column degradation and provides a clean, identifiable peak.[4][7]
Troubleshooting Guide: Experimental Workflows
This section provides step-by-step protocols and troubleshooting advice for the key analytical techniques.
Caption: General workflow for identifying hydrolysis products.
Guide 1: NMR Spectroscopy Analysis
Issue: You've run an NMR on your reaction mixture, but the spectra are ambiguous or show more peaks than expected.
Causality: This is common due to the equilibrium between dimethylborinic acid and hexamethylboroxine, as well as potential interactions with the solvent. ¹¹B NMR is crucial for resolving this ambiguity.
Protocol for NMR Analysis:
-
Sample Preparation: Immediately after the reaction, carefully take an aliquot of the reaction mixture. Dilute it with a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆, or DMSO-d₆). Crucially, use an NMR tube made of quartz or a modern borosilicate glass with low boron content to avoid a broad background signal in the ¹¹B spectrum. [5]
-
Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Acquire a ¹¹B NMR spectrum. Use a broad spectral width (e.g., -50 to 100 ppm) and reference it externally to BF₃·OEt₂ (δ 0.0 ppm).
-
-
Data Interpretation: Compare your observed chemical shifts to the expected values in the table below. The presence of two distinct signals in the ¹¹B NMR spectrum is strong evidence for an equilibrium mixture.
Table 1: Expected NMR Chemical Shifts (Approximate)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| Dimethylborinic Acid | ~0.3-0.5 (s, 6H, B-CH₃), ~4-6 (br s, 1H, B-OH) | ~5-10 (br, B-CH₃) | ~45-55 (br s) |
| Hexamethylboroxine | ~0.2-0.4 (s, 18H, B-CH₃) | ~5-10 (br, B-CH₃) | ~30-35 (br s) |
| Pinacol Ester Derivative | ~0.3 (s, 6H, B-CH₃), ~1.2 (s, 12H, C-(CH₃)₂) | ~5 (br, B-CH₃), ~25 (C-(CH₃)₂), ~83 (B-O-C) | ~30-35 (br s) |
Note: Chemical shifts can vary based on solvent and concentration. The B-OH proton is often broad and may exchange with residual water.
Guide 2: GC-MS Analysis with Derivatization
Issue: Direct injection of your sample onto the GC-MS shows no peaks corresponding to the expected products, or it shows a messy chromatogram.
Causality: As mentioned, dimethylborinic acid is not thermally stable enough for most GC methods.[4] Derivatization is not just recommended; it is essential for reliable, quantitative data. The standard method is to convert the borinic acid into a stable pinacol boronate ester.
Detailed Protocol for Pinacol Derivatization:
-
Reagent Preparation: Prepare a solution of pinacol (2,3-dimethyl-2,3-butanediol) in a dry, aprotic solvent like dichloromethane or diethyl ether (e.g., 1.2 equivalents relative to the expected amount of borinic acid).
-
Derivatization Reaction:
-
To an aliquot of your crude reaction mixture, add the pinacol solution.
-
Add a small amount of a drying agent like anhydrous MgSO₄ to scavenge the water produced during esterification, driving the equilibrium towards the product.
-
Stir the mixture at room temperature for 30 minutes. The reaction is typically rapid.
-
-
Sample Cleanup:
-
Filter out the drying agent.
-
The resulting solution containing the volatile dimethylborinic acid pinacol ester ((CH₃)₂B-O₂C₂(CH₃)₄) can be directly injected into the GC-MS.
-
-
GC-MS Analysis: Analyze the sample using the parameters outlined below. The successful derivatization can be confirmed by the mass spectrum, which should show a clear molecular ion or characteristic fragments corresponding to the pinacol ester.
Table 2: Recommended Starting GC-MS Parameters
| Parameter | Setting | Rationale |
| Injector | 250 °C, Split mode (e.g., 50:1) | Ensures rapid vaporization while preventing column overload.[8] |
| Carrier Gas | Helium, Constant flow (~1.0 mL/min) | Inert carrier gas standard for GC-MS. |
| Column | Standard non-polar (e.g., HP-5MS) | Good general-purpose column for separating a wide range of analytes. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | A standard temperature ramp to elute the derivatized product effectively. |
| MS Detector | Scan mode (e.g., m/z 40-400) | Full scan is necessary to identify the unknown derivative's fragmentation pattern. |
Expected Result: You should observe a single, sharp peak corresponding to the dimethylborinic acid pinacol ester. The mass spectrum will provide definitive structural confirmation. The presence of this peak validates that dimethylborinic acid was present in your initial sample.
References
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC.[Link]
-
Boric acid. Wikipedia.[Link]
-
Boronic Acid-Catalysed Dehydrative Synthesis. The University of Bath's research portal.[Link]
-
Application of direct analysis in real time to the study of chemical vapor generation mechanisms: identification of intermediate hydrolysis products of amine-boranes. PubMed.[Link]
-
Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.[Link]
-
A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. MDPI.[Link]
-
Behavior and kinetic of hydrolysis of amine boranes in acid media employed in chemical vapor generation. ResearchGate.[Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.[Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation.[Link]
-
¹H-NMR spectrum of 2,6-dimethylphenylboronic acid. ResearchGate.[Link]
-
Synthesis and Reactivity of Electron-Deficient Boron Species. University of Toronto.[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online.[Link]
-
Supporting Information for a scientific publication. ScienceOpen.[Link]
-
Synthesis and reactivity of 1,2-bis(chlorodimethylgermyl)carborane and 1,2-bis(bromodimethylstannyl)carborane. PubMed.[Link]
-
A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. MDPI.[Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.[Link]
-
A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PMC.[Link]
-
Boronic acid. Wikipedia.[Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.[Link]
-
This compound. PubChem.[Link]
-
GC-MS Sample Preparation. Organomation.[Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed.[Link]
-
A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. MDPI.[Link]
-
Synthesis and Reactivity of Electron-deficient Boron Species. TSpace Repository.[Link]
-
Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.[Link]
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. organomation.com [organomation.com]
Controlling exothermicity when adding chlorodimethylborane to reaction vessels
Technical Support Center: this compound (Me BCl) Handling & Exotherm Control
Status: Active | Topic: Thermodynamics & Safety | Audience: R&D Chemist / Process Engineer
Critical Safety Briefing (Read Before Use)
Danger: Pyrophoric & Corrosive Hazard this compound is a highly reactive, volatile liquid (BP: ~76-77°C). It poses two distinct exothermic risks that must be managed simultaneously:
-
Hydrolysis: Reacts violently with moisture to release Hydrogen Chloride (HCl) gas and heat.
-
Lewis Acid-Base Complexation: Reacts exothermically with Lewis bases (THF, amines, alcohols) upon mixing.
Immediate Action Required:
-
Engineering Control: All transfers must occur under an inert atmosphere (Nitrogen or Argon) using Schlenk or Glovebox techniques.
-
Venting: Reaction vessels must be vented through an acid scrubber (e.g., aqueous NaOH trap) to manage HCl pressure buildup.
Physical & Thermodynamic Properties
Understanding the physical state is the first step in controlling the addition.
| Property | Value | Technical Note |
| CAS Number | 1803-36-7 | Use for inventory tracking. |
| Molecular Weight | 76.33 g/mol | |
| Boiling Point | 76–77 °C | Highly volatile; high vapor pressure at room temp. |
| Physical State | Liquid | Colorless to yellowish; fumes in air. |
| Reactivity | Lewis Acid | Forms stable, exothermic adducts with ethers (THF). |
| By-products | HCl (gas) | Generated immediately upon contact with protic sources. |
The Thermodynamics of Addition (The "Why")
Users often underestimate the heat generated before the chemical reaction even begins.
Mechanism of Exothermicity
When adding Me
-
Solvation/Complexation (Instantaneous):
-
Insight: Boron is electron-deficient (Lewis Acid). THF is an electron donor (Lewis Base). The formation of this adduct releases significant heat immediately upon mixing.
-
Impact: If added too quickly, this heat can boil the solvent (THF BP: 66°C) or degrade sensitive catalysts (e.g., in CBS reductions).
-
-
Reaction with Substrate (Kinetic):
-
Once complexed, the borane reacts with the target substrate (e.g., reacting with an amino-alcohol to form a CBS catalyst). This breaks the B-Cl bond, releasing HCl and further heat.
-
Standard Operating Procedure (SOP): Controlled Addition
Follow this protocol to clamp the internal temperature.
Phase A: Preparation
-
Vessel Setup: 3-neck round bottom flask equipped with:
-
Internal temperature probe (Thermocouple).
-
Pressure-equalizing addition funnel (or syringe pump).
-
Inert gas inlet (N
/Ar). -
Outlet to Acid Scrubber (essential for HCl management).
-
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Toluene if possible.
-
Note: If THF is required, expect a sharper exotherm. Pre-cool the THF to -78°C or -20°C before addition.
-
Phase B: The Addition Workflow
-
Dilution: Never add neat Me
BCl directly to a reaction mixture if avoiding exotherms is critical. Dilute Me BCl in a non-coordinating solvent (e.g., Hexane or DCM) to 1.0 M or less. -
Cryogenic Cooling: Cool the receiving vessel to -78°C (Dry ice/Acetone) or at least 0°C (Ice/Water).
-
Dosing: Add the Me
BCl solution dropwise.-
Rule of Thumb: Maintain addition rate such that internal temperature (
) does not rise more than 5°C above setpoint.
-
Troubleshooting Guide (FAQ)
Q1: I see white fumes forming inside the vessel during addition. Is this normal?
-
Diagnosis: This is likely HCl gas reacting with moisture in the headspace or amine vapors.
-
Cause: Ingress of air or rapid reaction with a protic substrate.
-
Solution: Ensure positive pressure of Nitrogen. Check that your acid scrubber is functioning. The fumes themselves are not a fire hazard but are corrosive.
Q2: The temperature spiked 20°C instantly upon adding the first few drops. Why?
-
Diagnosis: Uncontrolled Lewis Acid-Base complexation.
-
Cause: You likely added neat Me
BCl into warm THF or an amine solution. -
Correction: Stop addition immediately. Cool the reactor to -78°C. Dilute the remaining reagent with Hexanes before resuming.
Q3: Can I quench the excess reagent with Methanol?
-
Diagnosis: HIGH RISK OPERATION.
-
Warning: Direct addition of Methanol to chloroboranes can be vigorous and generate massive volumes of HCl gas instantly. In some cases (like BBr
), it can cause ignition. -
Correct Protocol: "Graduated Quench."
-
Dilute reaction mixture with DCM.
-
Cool to 0°C.
-
Add Isopropanol or tert-Butanol (bulky alcohols react slower) dropwise.
-
Only after gas evolution ceases, add Methanol, then Water.
-
Q4: My CBS catalyst preparation failed (low enantioselectivity). Could the addition rate be the cause?
-
Diagnosis: Yes. Thermal degradation.
-
Mechanism: If the temperature spikes during the formation of the oxazaborolidine catalyst, the B-N bond formation may be reversible or side reactions (dimerization) may occur.
-
Solution: Keep
strictly during the catalyst formation step.
Visual Workflow: Exotherm Control Logic
The following diagram illustrates the decision matrix for handling temperature spikes during addition.
Caption: Logic flow for managing thermal runaways during organoborane addition. Prioritizes stopping and dilution over increased cooling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137221, this compound. Retrieved from [Link]
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society.
-
Chemical Safety Library (2017). Boron Tribromide Quenching Safety. (Reference for "Graduated Quench" protocols regarding halo-boranes and alcohol incompatibility). Retrieved from [Link](Note: Linked to reputable community safety archive due to specific operational detail).
-
Sigma-Aldrich. Safety Data Sheet: this compound. (Verifying H-codes for Skin Corr. 1B and reaction with water).[1][2]
Technical Support Center: Purification of Degraded Chlorodimethylborane Reagents
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and purifying degraded chlorodimethylborane [(CH₃)₂BCl]. As a highly reactive and moisture-sensitive reagent, its purity is paramount for reproducible and high-yielding chemical transformations. This document offers in-depth, field-proven insights into diagnosing degradation, implementing purification protocols, and ensuring the quality of the final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and foundational knowledge required before handling or attempting to purify this compound.
Q1: What are the common signs of this compound degradation?
A1: Degradation is often not visually obvious, as both the pure reagent and its primary degradation products can be colorless liquids or solids. The most reliable indicators are experimental failures, such as:
-
Reduced Reaction Yields: A noticeable drop in the efficiency of reactions where (CH₃)₂BCl is a key reagent.
-
Inconsistent Results: Difficulty in reproducing previously successful experiments.
-
Complete Reaction Failure: The reaction does not proceed to the desired product.
-
Unusual Byproducts: Formation of unexpected side products, often arising from reactions with impurities.
Upon opening a previously sealed container, the presence of a white solid (a boric acid derivative) or the evolution of HCl gas (sharp, acidic odor) upon exposure to atmospheric moisture are definitive signs of significant degradation.
Q2: What are the primary impurities in a degraded sample?
A2: this compound is extremely sensitive to moisture.[1][2] The principal degradation pathway is hydrolysis, which occurs upon exposure to even trace amounts of water. This reaction produces dimethylborinic acid, which can subsequently dehydrate to form its anhydride, bis(dimethylboryl) oxide.
-
Primary Impurity: Bis(dimethylboryl) oxide, [((CH₃)₂B)₂O], is the most common impurity. It is a higher-boiling, less volatile compound compared to this compound.
-
Other Impurities: Depending on the extent of moisture exposure, various hydrated boron species and potentially HCl may also be present.
Q3: Why is using a purified reagent critical for my experiments?
A3: The purity of this compound directly impacts its reactivity and the outcome of your synthesis.
-
Stoichiometric Accuracy: Impurities lower the effective concentration of the active reagent, leading to incorrect stoichiometry and incomplete reactions.
-
Altered Reactivity: The Lewis acidity of this compound is its key chemical property. Hydrolysis products like borinic acids or their anhydrides have different electronic and steric profiles, which can lead to undesired side reactions or inhibit the primary reaction pathway.
-
Catalyst Poisoning: In catalytic cycles, impurities can act as poisons, deactivating the catalyst and halting the reaction.
Q4: What are the essential safety precautions before attempting purification?
A4: this compound and its degradation products are corrosive and react violently with water. All manipulations must be performed under a completely inert atmosphere (e.g., dry nitrogen or argon) using specialized air-free techniques, such as a Schlenk line or a glovebox.[3][4]
Mandatory Safety Measures:
-
Work within a certified fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles or a face shield, and compatible chemical-resistant gloves.
-
Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture.[3]
-
Use a liquid nitrogen or dry ice/acetone cold trap between your apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.[3][5]
Section 2: Troubleshooting Workflow: From Suspicion to Solution
When a reaction fails and the this compound reagent is suspected, a systematic approach is necessary. This workflow guides the user from initial diagnosis to a validated, pure reagent.
Caption: Decision workflow for managing degraded this compound.
Step 1: Confirming Degradation (Analytical Methods)
Before committing to a purification protocol, it is crucial to confirm the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method.
| Analytical Technique | Expected Observation for Degraded Sample |
| ¹¹B NMR | A pure sample of (CH₃)₂BCl should show a single broad resonance. Degraded samples will exhibit additional signals at different chemical shifts, corresponding to new boron species like bis(dimethylboryl) oxide. Trivalent boron compounds typically resonate in the low-field region of the spectrum.[6][7] |
| ¹H NMR | While the methyl protons of (CH₃)₂BCl and its impurities may overlap, new sets of singlets or broadened peaks may appear. Comparing the integration of these new peaks to the main peak can give a rough estimate of the impurity level.[8][9] |
Section 3: Detailed Purification Protocols
The most effective method for purifying this compound is fractional distillation under reduced pressure or an inert atmosphere, leveraging the volatility difference between the desired product and its common, higher-boiling impurities.[10][11][12]
Method 1: Low-Temperature Fractional Distillation via Schlenk Line
This technique is ideal for separating the volatile this compound from non-volatile or high-boiling hydrolysis products.[13][14] Given its high vapor pressure, the distillation must be conducted at or below room temperature.
Causality: this compound is a low-boiling liquid. Its primary degradation product, bis(dimethylboryl) oxide, has a significantly higher molecular weight and boiling point. This large difference in volatility allows for efficient separation by distillation.[10]
Caption: Schematic of a low-temperature distillation setup using a Schlenk line.
Experimental Protocol:
-
Glassware Preparation: Assemble a distillation apparatus consisting of a two-neck round-bottom flask (distilling pot), a short Vigreux column, a condenser, and a receiving flask, all connected to a Schlenk line. Ensure all glassware is meticulously flame-dried under high vacuum and cooled under an inert atmosphere.[3]
-
Reagent Transfer: Using a cannula or syringe under a positive pressure of inert gas, transfer the degraded this compound into the distilling flask.[1] Add a magnetic stir bar.
-
Apparatus Setup:
-
Place the distilling flask in a water or oil bath situated on a magnetic stirrer.
-
Cool the receiving flask in a Dewar filled with a dry ice/acetone bath (-78 °C).
-
Connect a coolant source, also chilled to a low temperature (e.g., -20 °C or lower via a cryocooler), to the condenser. A dry ice/acetone bath around the condenser is also effective.
-
-
Distillation Process:
-
Begin stirring the contents of the distilling flask.
-
Slowly and carefully reduce the pressure in the system using the Schlenk line vacuum. Alternatively, maintain a slow flow of inert gas through the system to carry the vapor over (distillation at atmospheric pressure).
-
Gently warm the distilling flask to a temperature just sufficient to induce slow distillation (e.g., 25-35 °C). Do not heat aggressively. The high vapor pressure of (CH₃)₂BCl means it will transfer readily.
-
The pure, low-boiling this compound will vaporize, pass through the column, and condense in the chilled receiving flask.
-
The higher-boiling impurities will remain in the distilling flask.
-
-
Completion and Storage:
-
Once the distillation is complete (no more condensate is collected), stop the heating and allow the system to cool to room temperature.
-
Carefully and slowly return the entire system to positive inert gas pressure.
-
The receiving flask now contains the purified this compound. It should be sealed under an inert atmosphere (e.g., with a greased glass stopper or a Teflon valve) and stored in a freezer.
-
Section 4: Post-Purification Quality Control
After purification, the purity of the this compound must be verified before use. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for confirming the absence of volatile impurities.
Protocol: Purity Assessment by GC-MS
Causality: GC-MS is ideal for volatile, thermally stable compounds.[15] The gas chromatograph separates components based on their boiling points and polarity, while the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") for each component, allowing for definitive identification.
Sample Preparation:
-
Under an inert atmosphere (in a glovebox), dilute a small aliquot (approx. 1-2 µL) of the purified this compound in 1 mL of anhydrous hexane or dichloromethane in a sealed GC vial.
-
The solvent must be of the highest purity to avoid introducing contaminants.
Example GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | Low-polarity column (e.g., DB-5ms, HP-5MS) |
| Injector Temp. | 150 °C (or relatively low to prevent decomposition) |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 35-200 m/z |
Data Analysis:
-
A successful purification will result in a chromatogram showing a single major peak corresponding to this compound.
-
The mass spectrum of this peak should be compared against a known reference spectrum for identity confirmation.
-
The absence of peaks corresponding to impurities (which would elute at different retention times) confirms the high purity of the material.
Section 5: Safe Handling and Storage of Purified this compound
Proper storage is critical to prevent the rapid degradation of the freshly purified reagent.
-
Atmosphere: Always handle and store under a dry, inert atmosphere of nitrogen or argon.
-
Container: Use a robust glass container with a high-quality Teflon valve or a greased glass stopper secured with a clip. Ensure the seal is airtight.
-
Temperature: Store the sealed container in a freezer (-20 °C or below) to reduce its vapor pressure and minimize reactivity.
-
Labeling: Clearly label the container with the compound name, date of purification, and a "Moisture Sensitive" warning.
By following this comprehensive guide, researchers can effectively diagnose, purify, and validate their this compound reagents, ensuring the integrity and success of their synthetic endeavors.
References
-
VACUUBRAND GMBH + CO KG . (2024). Keeping air and moisture out. VACUUBRAND. [Link]
-
University of New Mexico, Department of Chemistry . Schlenk Line Safety Sheet. UNM Safety. [Link]
-
Chemistry LibreTexts . (2024). Guides for Handling Air-Sensitive Reagents. [Link]
-
Moodle@Units . Schlenk Lines Transfer of Solvents. [Link]
-
Wipf Group, University of Pittsburgh . Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
- Google Patents. (1967).
-
San Diego State University . 11B NMR Chemical Shifts Compilation. [Link]
-
Organic Syntheses . General procedure for organoborane oxidation. [Link]
-
National Bureau of Standards . (1962). Preparation of High Purity Trimethylborane. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]
-
National Bureau of Standards . (1962). Preparation of High Purity Trimethylborane. [Link]
-
Organic Spectroscopy International . Boron NMR Overview. [Link]
-
ACS Publications . (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory. ACS Omega. [Link]
-
Collection of Czechoslovak Chemical Communications . (1999). Connections Between 11B NMR Chemical Shifts and Electronic Structure in Metallaboranes. [Link]
-
University of Rochester, Department of Chemistry . How To: Purify by Distillation. [Link]
-
MDPI . (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation. [Link]
-
Reachem . (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
CK-12 Foundation . (2026). Methods of Purification of Organic Compounds. [Link]
-
Royal Society of Chemistry . Electronic Supplementary Information on NMR Spectra. [Link]
-
Doc Brown's Chemistry . H-1 proton NMR spectrum of 1-chlorobutane. [Link]
-
Oregon State University . (2022). 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts . (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
National Institutes of Health (NIH) . (2025). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts. [Link]
-
PubChem, National Institutes of Health (NIH) . Di-tert-butyl peroxide Properties. [Link]
-
ResearchGate . (2016). Trimethylboron as Single-Source Precursor for Boron-Carbon Thin Film Synthesis. [Link]
-
Ataman Kimya . DI-TERT-BUTYL PEROXIDE Properties and Applications. [Link]
-
Ataman Kimya . DI-TERT-BUTYL PEROXIDE Safety and Handling. [Link]
-
Ataman Kimya . DI-TERT-BUTYL PEROXIDE General Information. [Link]
-
Wikipedia . Bismuth(III) oxide. [Link]
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- 8. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
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Minimizing side reactions in chlorodimethylborane Lewis acid catalysis
Technical Support Center: Chlorodimethylborane (Me
Introduction: The Precision Tool of Lewis Acids
This compound (Me
However, its utility is balanced by significant instability. Me
Module 1: Catalyst Integrity (The Foundation)
The Core Problem:
Me
If your reaction yield is variable or you observe "burn" spots (decomposition), your catalyst has likely disproportionated. MeBCl
Protocol 1.1: Purity Verification via NMR
Before any critical catalysis, you must verify the reagent's speciation. Visual inspection is insufficient.
Method:
-
Prepare a sample in a dry, N
-flushed J. Young NMR tube. -
Use
or (dried over CaH ). -
Acquire an
NMR spectrum (decoupled).
Diagnostic Table:
| Species | Chemical Shift ( | Lewis Acidity | Impact on Reaction |
| Me | ~77 ppm | Target | Desired Catalysis |
| Me | ~86 ppm | None | Pyrophoric hazard; loss of stoichiometry |
| MeBCl | ~62 ppm | High | Causes polymerization/side reactions |
| Me | ~53 ppm | None | Catalyst death (Hydrolysis) |
Protocol 1.2: Purification (Distillation)
If MeBCl
-
Boiling Point: 49–50 °C (at 760 mmHg).
-
Setup: Short-path distillation apparatus, flame-dried, under Ar/N
. -
Storage: Immediately store at -20 °C or lower . Low temperature kinetically inhibits the disproportionation equilibrium.
Module 2: Reaction Environment Control (The Process)
The Core Problem:
Hydrolysis of Me
Protocol 2.1: The "Proton Sponge" Strategy
To eliminate HCl without deactivating the boron catalyst, use a sterically hindered base. 2,6-Di-tert-butylpyridine is the gold standard. Its steric bulk prevents it from coordinating to the Boron center (which would kill the catalysis) while allowing it to scavenge small protons.
Recommended Loading: 1.1 equivalents relative to the catalyst (Me
Visualization: Troubleshooting Logic Flow
The following diagram outlines the decision process for diagnosing reaction failures.
Caption: Diagnostic workflow for identifying catalyst failure modes (Disproportionation vs. Hydrolysis).
Module 3: Substrate-Specific Troubleshooting
Scenario A: Diels-Alder Reaction (Methacrolein + Diene)
-
Issue: Polymerization of the diene.
-
Cause: Me
BCl is too acidic, or HCl is present. -
Fix:
-
Cool reaction to -78 °C before adding the catalyst.
-
Add the catalyst slowly (dropwise) down the side of the flask to precool it.
-
Crucial: Use the "Proton Sponge" (Protocol 2.1).
-
Scenario B: Mukaiyama Aldol (Aldehyde + Silyl Enol Ether)[1][2]
-
Issue: Desilylation of the nucleophile (formation of ketone instead of aldol product).
-
Cause: Silicon-Oxygen bond cleavage by free chloride/HCl.
-
Fix:
-
Ensure strictly anhydrous conditions (HCl source is hydrolysis).
-
Switch solvent to Dichloromethane (DCM) . Ether solvents can coordinate to Boron, reducing Lewis acidity and altering the reaction rate, but DCM is non-coordinating and optimal for Me
BCl.
-
Frequently Asked Questions (FAQ)
Q1: Can I store Me
Q2: Why is my Me
Q3: Can I use Triethylamine as an acid scavenger instead of 2,6-di-tert-butylpyridine?
A: Absolutely not. Triethylamine is a strong nucleophile. It will complex with the boron center of Me
Q4: How do I quench a Me
References
-
Corey, E. J., & Loh, T. P. (1991). First application of attractive intramolecular interactions to the design of chiral catalysts for highly enantioselective Diels-Alder reactions. Journal of the American Chemical Society. Link
- Nöth, H., & Vahrenkamp, H. (1966). Kurtzmitteilungen 11B-Kernresonanzspektren von Alkyl-bor-Verbindungen (11B NMR Spectra of Alkylboron Compounds). Chemische Berichte.
-
Evans, D. A., et al. (1993). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions. Journal of the American Chemical Society. (Context on Lewis Acid handling/scavenging). Link
-
Brown, H. C., & Ravindran, N. (1972). Disproportionation of chlorodialkylboranes. Journal of the American Chemical Society. (Mechanism of Me2BCl instability). Link
Validation & Comparative
A Comparative Guide to the ¹¹B NMR Chemical Shift of Chlorodimethylborane in CDCl₃
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organoboron chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹¹B nucleus is an indispensable tool for structural elucidation and reaction monitoring.[1][2] The chemical shift (δ), in particular, offers a sensitive probe into the electronic environment of the boron atom. This guide provides an in-depth analysis of the ¹¹B NMR chemical shift of chlorodimethylborane ((CH₃)₂BCl) in the common deuterated solvent, chloroform (CDCl₃). By comparing its spectral properties with those of structurally related compounds, we aim to provide researchers with a robust framework for interpreting their own experimental data.
Understanding the ¹¹B NMR Chemical Shift: Key Influencing Factors
The ¹¹B nucleus possesses a nuclear spin (I) of 3/2, making it NMR active.[3][4] Its chemical shift spans a wide range of over 200 ppm, providing excellent signal dispersion.[4][5] The position of a resonance within this range is primarily dictated by the electronic shielding around the boron nucleus, which is influenced by several key factors:
-
Coordination Number: A fundamental determinant of the ¹¹B chemical shift is the coordination number of the boron atom. Three-coordinate (trigonal planar) boranes are significantly deshielded and resonate at a much lower field (more positive ppm values) compared to their four-coordinate (tetrahedral) counterparts.[2][4] This is due to the presence of an empty p-orbital on the three-coordinate boron, which contributes to a large paramagnetic shielding term.
-
Substituent Effects: The nature of the substituents directly bonded to the boron atom profoundly impacts the chemical shift. Electronegative substituents, such as halogens or oxygen, generally cause a downfield shift (deshielding). However, this effect is modulated by the ability of the substituent to engage in π-donation to the vacant p-orbital of a three-coordinate boron. This π-donation increases electron density at the boron center, leading to an upfield shift (shielding). The balance between these inductive and resonance effects determines the final chemical shift.
-
Solvent Effects: The choice of NMR solvent can influence the ¹¹B chemical shift, particularly if the solvent is a Lewis base capable of coordinating to the boron center.[6] Coordinating solvents like tetrahydrofuran (THF) will form a four-coordinate adduct, resulting in a significant upfield shift compared to the spectrum in a non-coordinating solvent like CDCl₃.[6]
Comparative Analysis of ¹¹B NMR Chemical Shifts
To contextualize the chemical shift of this compound, it is instructive to compare it with related boron compounds. The following table summarizes the experimental ¹¹B NMR chemical shifts for a series of methyl- and chloro-substituted boranes.
| Compound | Formula | Solvent | ¹¹B Chemical Shift (δ, ppm) |
| Trimethylborane | B(CH₃)₃ | neat | ~86 |
| This compound | B(CH₃)₂Cl | CDCl₃ | ~77 |
| Dichloromethylborane | B(CH₃)Cl₂ | neat | ~64 |
| Boron Trichloride | BCl₃ | CDCl₃ | ~47[7] |
| Boron Trifluoride Etherate | BF₃·OEt₂ | CDCl₃ | 0 (Reference)[3] |
Note: The chemical shift of this compound in CDCl₃ is estimated based on trends and data from related compounds, as a direct literature value in this specific solvent was not found during the initial search. The value is consistent with the expected electronic effects.
The trend observed in the table is illustrative of the interplay between inductive and π-donation effects. While chlorine is highly electronegative, its ability to π-donate into the vacant p-orbital of the boron significantly shields the nucleus. As the number of chlorine atoms increases, the cumulative π-donation leads to a progressive upfield shift from trimethylborane to boron trichloride.
Visualizing the Trend in Chemical Shifts
The following diagram illustrates the relationship between the degree of chloro-substitution and the ¹¹B NMR chemical shift, demonstrating the shielding effect of the chlorine substituents.
Caption: Trend of ¹¹B chemical shifts with increasing chloro-substitution.
Experimental Protocol for Acquiring the ¹¹B NMR Spectrum of this compound
Acquiring a high-quality ¹¹B NMR spectrum requires careful attention to experimental parameters. The following protocol provides a detailed, step-by-step methodology.
1. Sample Preparation:
-
Rationale: this compound is sensitive to moisture and air. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent decomposition.
-
Procedure:
-
Dry a quartz NMR tube (5 mm) in an oven at >120 °C for at least 4 hours and cool under vacuum or in a desiccator. Standard borosilicate glass tubes should be avoided as they produce a broad background signal in ¹¹B NMR.[3][8]
-
Prepare a solution of approximately 10-20 mg of this compound in ~0.6 mL of anhydrous CDCl₃. The use of an anhydrous solvent is critical.
-
Transfer the solution to the NMR tube under an inert atmosphere.
-
Seal the NMR tube with a tight-fitting cap and reinforce with Parafilm®.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Rationale: The ¹¹B nucleus has a relatively low gyromagnetic ratio and is quadrupolar, which can lead to broad lines. The acquisition parameters should be optimized to account for these properties.
-
Procedure:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Tune and match the broadband probe to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz spectrometer).
-
Set the spectral width to encompass the expected chemical shift range for three-coordinate boron compounds (e.g., from +100 to -20 ppm).
-
Use a pulse angle of 30-45 degrees. A 90-degree pulse can be used, but a shorter pulse angle with a shorter relaxation delay is often more efficient for quadrupolar nuclei.
-
Set the relaxation delay (d1) to 1-2 seconds. The T1 relaxation times for ¹¹B are typically short.
-
Apply proton decoupling (e.g., using a Waltz16 or similar composite pulse decoupling sequence) to simplify the spectrum by removing ¹H-¹¹B coupling.
-
Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum externally to a sealed capillary of BF₃·OEt₂ in CDCl₃ (δ = 0.0 ppm) or use the spectrometer's internal calibration.[9][10]
-
3. Data Processing:
-
Rationale: Appropriate data processing is crucial for obtaining a clean, interpretable spectrum.
-
Procedure:
-
Apply an exponential line broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio of the potentially broad peak.
-
Perform Fourier transformation.
-
Phase the spectrum carefully.
-
Apply baseline correction to remove any broad background signals.
-
Experimental Workflow Diagram
The following diagram outlines the key stages in the experimental workflow for obtaining the ¹¹B NMR spectrum of this compound.
Caption: Workflow for ¹¹B NMR analysis of this compound.
Conclusion
The ¹¹B NMR chemical shift of this compound in CDCl₃ is expected to be around 77 ppm. This value is a reflection of the balance between the inductive withdrawal of the methyl groups and the significant π-donating shielding effect of the chlorine atom on the three-coordinate boron center. By understanding the fundamental principles that govern ¹¹B NMR chemical shifts and following a rigorous experimental protocol, researchers can confidently utilize this powerful analytical technique for the characterization of organoboron compounds and the advancement of their research in synthetic and medicinal chemistry.
References
-
San Diego State University. 11B NMR Chemical Shifts. [Link]
-
UCL Discovery. (2018, May 22). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. [Link]
-
SpectraBase. Boron trichloride - Optional[11B NMR] - Chemical Shifts. [Link]
-
Fehlner, T. P. (1999). Connections Between 11B NMR Chemical Shifts and Electronic Structure in Metallaboranes. A Precis. Collection of Czechoslovak Chemical Communications, 64(5), 767-781. [Link]
-
ACS Publications. (2022, November 7). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. (2015, August 6). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
University of Durham. Boron NMR. [Link]
-
ACS Publications. (2014, March 10). NMR Chemical Shifts of 11B in Metal Borohydrides from First-Principle Calculations. [Link]
-
ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
National Center for Biotechnology Information. (2015, November 11). Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers. [Link]
-
PNAS. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. [Link]
-
Anasazi Instruments. Multinuclear NMR Boron-11. [Link]
-
University of California, Santa Barbara. 11B Spectrum Processing. [Link]
-
The Royal Society of Chemistry. 11B{1H} D-HMQC and 11B{1H dephased} NMR of spent dehydrated BNNT. [Link]
-
National Center for Biotechnology Information. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
-
The Royal Society of Chemistry. Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Comp. [Link]
-
ResearchGate. (2014, August 6). NMR Chemical Shifts of 11B in Metal Borohydrides from First-Principle Calculations | Request PDF. [Link]
-
Pascal-Man. (2025, March 15). Boron-10 and boron-11 NMR references. [Link]
-
National Center for Biotechnology Information. (2019, July 8). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. [Link]
-
ResearchGate. (2019, July 8). (PDF) 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. [Link]
-
ResearchGate. Experimental 11 B{ 1 H} chemical shifts of 1 and 3a-3d. [Link]
-
ResearchGate. ¹¹B NMR spectrum and chemical shifts (0.04 M in CDCl3) of a). [Link]
-
The Royal Society of Chemistry. Supporting Information for: Highly Nucleophilic Dipropanolamine Chelated Boron Reagents for Aryl-Transmetallation to Iron Comple. [Link]
-
Semantic Scholar. (2024, October 22). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. [Link]
-
University of Regensburg. 11B NMR. [Link]
-
Stanford University. Three-Coordinated Boron-11 Chemical Shifts in Borates. [Link]
-
Organic Spectroscopy International. 11B NMR. [Link]
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A Senior Application Scientist's Guide to the Characterization of Chlorodimethylborane Adducts with Amines
Introduction: The Significance of Boron-Nitrogen Dative Bonds
In the landscape of modern chemistry, Lewis acid-base adducts serve as foundational pillars for synthesis, catalysis, and materials science. Among these, borane-amine complexes, formed through the interaction of an electron-deficient boron center (a Lewis acid) with an electron-rich nitrogen atom (a Lewis base), are of particular interest.[1] Chlorodimethylborane, Me₂BCl, is a potent and sterically accessible Lewis acid due to the presence of an empty p-orbital on the boron atom and the inductive effect of the chlorine atom.[2] Its adducts with amines are not merely simple complexes; they are versatile reagents whose stability, reactivity, and structural dynamics are finely tunable based on the electronic and steric properties of the amine partner.[1]
This guide provides a comprehensive comparison of the analytical techniques used to characterize these valuable adducts. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to not only replicate these methods but to understand and interpret the data to drive your research forward.
Synthesis of Me₂BCl-Amine Adducts: A General Workflow
The formation of a this compound-amine adduct is typically a straightforward and exothermic Lewis acid-base reaction.[3] The primary challenge lies in handling the moisture-sensitive nature of Me₂BCl.
Caption: Experimental workflow for the NMR characterization of Me₂BCl-amine adducts.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides unambiguous, high-resolution structural data in the solid state, offering definitive proof of adduct formation and precise geometric parameters. [4]
-
Principle: By diffracting X-rays off a single crystal of the adduct, one can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. The B-N bond length is a critical parameter for evaluating the strength of the dative interaction.
-
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling a saturated solution. A double-layer crystallization (e.g., chloroform/hexane) can be effective. [4] 2. Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100-150 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.
-
Caption: Key structural parameters of a Me₂BCl-amine adduct derived from SCXRD.
| Adduct | Amine Type | B-N Bond Length (Å) | B-Cl Bond Length (Å) | Cl-B-N Angle (°) |
| Me₂BCl · NMe₃ | Tertiary | ~1.60 - 1.62 | ~1.88 - 1.90 | ~105 - 107 |
| Me₂BCl · Pyridine | Aromatic | ~1.58 - 1.60 | ~1.89 - 1.91 | ~106 - 108 |
| Me₂BCl · N(i-Pr)₂H | Hindered | ~1.63 - 1.66 | ~1.87 - 1.89 | ~108 - 110 |
| This table presents expected ranges for structural parameters based on published data for similar borane-amine adducts.[5] |
Data Interpretation: Shorter B-N bond lengths typically indicate stronger dative bonds. The B-N bond in the adduct with the sterically bulky diisopropylamine is expected to be longer than that in the trimethylamine adduct, providing clear evidence of steric strain. [6]The geometry around the boron atom distorts from trigonal planar in free Me₂BCl to pseudo-tetrahedral in the adduct, with bond angles approaching the ideal 109.5°.
Computational Analysis (Density Functional Theory)
DFT calculations are an invaluable tool for complementing experimental data, providing insights into properties that are difficult to measure directly, such as bond dissociation energies. [6]
-
Principle: By solving approximations of the Schrödinger equation, DFT can be used to predict optimized molecular geometries, vibrational frequencies, NMR chemical shifts, and thermochemical data for the adducts.
-
Protocol:
-
Structure Building: Build the initial 3D structure of the Me₂BCl-amine adduct using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This yields the lowest energy structure and predicted geometric parameters.
-
Property Calculation: From the optimized geometry, calculate properties such as the Bond Dissociation Energy (BDE) for the B-N bond, theoretical NMR shifts (for comparison with experimental data), and vibrational frequencies (for comparison with IR/Raman spectroscopy).
-
| Adduct | Amine Type | Calculated B-N BDE (kcal/mol) |
| Me₂BCl · NH₃ | Primary | ~25 - 30 |
| Me₂BCl · NMe₃ | Tertiary | ~30 - 35 |
| Me₂BCl · Pyridine | Aromatic | ~22 - 27 |
| This table shows representative BDE values calculated for analogous borane-amine systems, illustrating expected trends.[6] |
Data Interpretation: The B-N Bond Dissociation Energy is a direct measure of the adduct's stability. DFT calculations can quantitatively compare the effects of different amines. For example, the higher BDE for the Me₂BCl·NMe₃ adduct compared to the pyridine adduct reflects the greater Lewis basicity of trimethylamine, leading to a thermodynamically more stable complex. [6]These calculations can predict stability trends across a wide range of amines, guiding synthetic efforts.
Conclusion
The characterization of this compound-amine adducts requires a multi-faceted analytical approach. ¹¹B NMR spectroscopy serves as the first and most direct method for confirming adduct formation in solution, while ¹H and ¹³C NMR provide further evidence through observable chemical shift changes. For definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard, yielding precise bond lengths and angles that reveal the subtle interplay of steric and electronic effects. Finally, computational studies provide a powerful theoretical framework to quantify adduct stability through bond dissociation energies and to corroborate experimental findings. By judiciously combining these techniques, researchers can gain a complete and nuanced understanding of these versatile chemical entities, enabling their informed application in synthesis and beyond.
References
-
Yang, J., Li, Z., & Zhu, S. (2017). Progresses on the Application of Stable Borane Adducts in the Synthesis of Organoborons. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Fratelloreto, F., Capocasa, G., De Angelis, M., & Di Stefano, S. (2025). The Dynamic Chemistry of the Boron-Nitrogen Bond. ResearchGate. (Preprint, illustrates general principles of X-ray analysis for B-N adducts). Available at: [Link]
-
Parr, M. K., Wilson, T. S., & Johnson, D. K. (2021). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. Molecules. Available at: [Link]
-
Hamann, H. J., & Ramachandran, P. V. (2021). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications. Available at: [Link]
-
Chauvet, G., Charrondiere, M., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules. Available at: [Link]
-
Alawaed, A. (2019). The Green Synthesis and Material and Organic Applications of Borane-Amines. Purdue University Thesis. Available at: [Link]
-
Chauvet, G., Charrondiere, M., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. MDPI. Available at: [Link]
-
Hamann, H. J., & Ramachandran, P. V. (2021). Recent developments in the synthesis and synthetic applications of borane–amines. ResearchGate. Available at: [Link]
-
Keaton, R. J., et al. (2008). Computational Analysis of Amine−Borane Adducts as Potential Hydrogen Storage Materials with Reversible Hydrogen Uptake. Inorganic Chemistry. Available at: [Link]
-
Jurček, O., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. Available at: [Link]
-
RSC. (2014). Chemistry Vignettes: Lewis Acidity of Boron Halides. YouTube. Available at: [Link]
-
Bakhmutov, V. I. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]
-
Scintilla, S., et al. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. Available at: [Link]
-
Ramachandran, B., & Maligaspe, E. (2018). Ammonia Borane Acid–Base Complex: An Experiment Involving ¹H and ¹¹B NMR Spectroscopy and the Gas Laws. ResearchGate. Available at: [Link]
Sources
- 1. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Boron-Based Lewis Acid Catalysis: Challenges and Perspectives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: 1H NMR Integration & Analysis of Chlorodimethylborane (CDMB)
Executive Summary
Chlorodimethylborane (CDMB,
This guide provides a definitive 1H NMR comparative framework to validate CDMB quality. Unlike standard organic molecules, CDMB exhibits unique spectral behaviors—specifically quadrupolar broadening and concentration-dependent shifts—that necessitate a specialized integration protocol.
Theoretical Baseline: The Physics of B-H Coupling
To accurately integrate CDMB, one must understand the nuclear physics governing the Boron-Proton interaction.
-
The Nucleus: Boron possesses two NMR-active isotopes,
(80.1%) and (19.9%). Both are quadrupolar ( ).[1][2][3] -
The Effect: The electric quadrupole moment of the boron nucleus facilitates rapid spin-lattice relaxation (
). This rapid relaxation effectively "decouples" the boron from the attached methyl protons. -
The Result: Instead of a sharp doublet (expected from
coupling), the methyl signal appears as a broadened singlet . -
Implication for Integration: Standard automated integration routines often cut off the "tails" of this broad peak, leading to artificially low integration values (e.g., 5.4H instead of 6.0H).
Comparative Spectral Data
The following table compares the 1H NMR signature of pure CDMB against its most common degradation products and synthesis byproducts in Deuterated Chloroform (
Table 1: Chemical Shift & Integration Fingerprint
| Species | Formula | Multiplicity | Integration (Theoretical) | Identification Status | |
| This compound | 1.00 – 1.15 | Broad Singlet | 6H | Target Product | |
| Dimethylborinic Acid | 0.35 – 0.50 | Broad/Variable | 6H | Hydrolysis Impurity | |
| Bis(dimethylboryl)oxide | 0.70 – 0.85 | Broad Singlet | 12H | Dehydration Impurity | |
| Trimethylborane | 0.60 – 0.80 | Sharp Singlet | 9H | Disproportionation | |
| Methylboronic Acid | 0.20 – 0.40 | Broad | 3H | Oxidation Impurity |
*Note: Chemical shifts in organoboranes are concentration and temperature-dependent due to aggregation. Values above are for dilute solutions (~50 mM).
Decision Logic: Spectral Triage
The following diagram outlines the logical workflow for assessing reagent quality based on the NMR data provided above.
Figure 1: Decision tree for interpreting CDMB NMR spectra. Green paths indicate acceptable reagent quality.
Experimental Protocol: Inert Sampling
CDMB is pyrophoric and reacts violently with moisture. Standard NMR preparation will result in immediate hydrolysis, yielding a spectrum of dimethylborinic acid rather than the chloride.
Required Materials
-
J. Young NMR tube (Teflon valve) OR standard tube with high-quality septum.
-
Anhydrous
(stored over activated 4Å molecular sieves). -
Schlenk line or Nitrogen-filled Glovebox.
Step-by-Step Methodology
-
Glassware Prep: Oven-dry the NMR tube at 120°C for at least 2 hours.
-
Expert Tip: Silylate the NMR tube with HMDS (hexamethyldisilazane) prior to use to remove surface hydroxyl groups on the glass, which can degrade ppm-levels of CDMB.
-
-
Solvent Loading: Under inert atmosphere (Ar/N2), add 0.6 mL of anhydrous
to the tube. -
Background Scan (Optional but Recommended): Run a blank scan of the solvent to ensure no water peak is present at ~1.56 ppm.
-
Sample Addition:
-
Using a gastight syringe, draw 10-20
of neat CDMB. -
Inject directly into the solvent under inert flow.
-
Cap immediately.
-
-
Acquisition:
-
Relaxation Delay (d1): Set to
seconds. Methyl protons on boron relax efficiently, but accurate quantitative integration requires full thermal equilibrium. -
Scans (ns): 16 scans are usually sufficient due to the high proton density of the methyl groups.
-
-
Processing:
-
Apply an exponential window function (lb = 0.3 to 1.0 Hz) to smooth the quadrupolar broadening.
-
Manual Phasing is critical; automated phasing often fails on broad peaks.
-
Baseline Correction: Use a polynomial fit (Bernstein) to ensure the broad "feet" of the peak are not cut off during integration.
-
Troubleshooting & Anomalies
Issue: Integration is consistently < 6.0H (e.g., 4.5H)
Cause: The integration range is too narrow.
Solution: Because of
Issue: Peak splitting observed at low temperature
Cause: At very low temperatures (<-60°C), the quadrupolar relaxation slows down, and the
Issue: New peak appears at ~0.8 ppm over time
Cause: Formation of Bis(dimethylboryl)oxide (anhydride) due to trace moisture ingress through the cap. Solution: The sample is compromised. Do not use for stoichiometry-sensitive reactions.
References
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Brown, H. C., & Cole, T. E. (1983). "Organoboranes. 31. Organoboranes for synthesis. 2. A convenient, general synthesis of alkyldichloroboranes and dialkylchloroboranes." Organometallics, 2(10), 1316–1319. (Synthesis and characterization of CDMB). Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Sources
A Comparative Guide to Borane Reagents: Chlorodimethylborane vs. Catecholborane in Modern Synthesis
A Senior Application Scientist's Field Guide to Selecting the Optimal Boron-Based Reagent for Your Synthetic Needs
For researchers, scientists, and professionals in drug development, the choice of reagent can be the determining factor in the success of a synthetic route. In the realm of organoboron chemistry, both chlorodimethylborane and catecholborane have emerged as valuable tools. However, their distinct structural and electronic properties endow them with unique reactivity profiles, making each more suitable for specific applications. This guide provides an in-depth technical comparison of these two reagents, supported by mechanistic insights and practical considerations, to empower chemists to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Profiles
This compound ((CH₃)₂BCl) and catecholborane (HBcat) present a study in contrasts. The former is a simple alkyl-substituted chloroborane, while the latter is a diol-derived borane ester. These structural differences have profound implications for their reactivity.
| Feature | This compound ((CH₃)₂BCl) | Catecholborane (HBcat) |
| Structure | A trigonal planar boron center bonded to two methyl groups and a chlorine atom. | A trigonal planar boron center bonded to a hydrogen and a catechol-derived dioxyaryl group. |
| Key Reactive Site | The highly electrophilic boron center and the labile B-Cl bond. | The B-H bond for hydroboration and reductions. |
| Lewis Acidity | Strong Lewis acid due to the electron-withdrawing chlorine atom and the absence of significant π-donation. | Milder Lewis acid due to π-donation from the oxygen lone pairs into the vacant p-orbital of boron.[1] |
| Stability & Handling | Highly reactive and moisture-sensitive. Typically handled as a solution under an inert atmosphere. | A colorless liquid that is more stable than many other borane reagents, though still sensitive to moisture.[1] |
Head-to-Head in Synthetic Applications: A Comparative Analysis
The divergent properties of this compound and catecholborane dictate their optimal use in different synthetic transformations.
Hydroboration: Reactivity vs. Selectivity
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a cornerstone of organic synthesis.[2]
Catecholborane is a well-established reagent for the hydroboration of alkenes and alkynes. Its moderate reactivity allows for excellent functional group tolerance and often provides high regioselectivity for the anti-Markovnikov product.[3] However, its reduced reactivity compared to reagents like borane-THF or borane-dimethylsulfide can necessitate higher temperatures or the use of a catalyst.[1][4]
This compound , lacking a B-H bond, does not directly participate in hydroboration in the same manner as catecholborane. However, its strong Lewis acidity can be harnessed to activate other hydride sources or to catalyze hydroboration reactions.
Comparative Insight: For standard hydroboration-oxidation sequences, catecholborane is the more direct and commonly used reagent. The utility of this compound in this context would lie in more specialized, catalyzed systems where its Lewis acidity can be exploited to modulate reactivity and selectivity.
Carbonyl Reduction: A Tale of Two Mechanisms
The reduction of carbonyl compounds is another area where these boranes find application, albeit through different mechanisms.
Catecholborane is a versatile reducing agent for a range of carbonyl compounds, including aldehydes, ketones, and imines.[5] In the presence of chiral catalysts, it is widely used for enantioselective reductions.[6][7][8] The reduction proceeds via hydride transfer from the boron to the carbonyl carbon. The kinetics of ketone reduction with catecholborane can be complex, suggesting the involvement of dimeric species.[9]
This compound , as a potent Lewis acid, can activate carbonyl groups towards reduction by other hydride donors. More significantly, it is a key reagent in boron-mediated aldol reactions . By reacting with a ketone in the presence of a tertiary amine, it forms a boron enolate. This enolate can then react with an aldehyde or another ketone to form a β-hydroxy carbonyl compound with high stereocontrol.[10][11][12][13]
Experimental Protocol: Chlorodicyclohexylborane-Mediated Aldol Addition
A representative protocol for a boron-mediated aldol reaction using a related chloroborane is as follows:
-
To a solution of the ketone (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether) at -78 °C under an inert atmosphere, add a tertiary amine (e.g., triethylamine, 1.2 equiv).
-
Slowly add a solution of chlorodicyclohexylborane (1.2 equiv) in the same solvent.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to -78 °C and add the aldehyde or acceptor ketone (1.0 equiv).
-
Stir at -78 °C for 1-3 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding a pH 7 buffer and methanol.
-
Oxidize the resulting borinate by adding hydrogen peroxide, maintaining the temperature below 30 °C.
-
After stirring for 1 hour, perform a standard aqueous workup and purify the product by chromatography.[11]
Comparative Data: Boron-Mediated Ketone-Ketone Aldol Reactions [10]
| Donor Ketone Enolate | Acceptor Ketone | Product | Yield (%) |
| Cyclohexanone | Cyclohexanone | 2-(1-Hydroxycyclohexyl)cyclohexan-1-one | 70 |
| Cyclopentanone | Cyclohexanone | 2-(1-Hydroxycyclohexyl)cyclopentan-1-one | 64 |
| Acetone | Cyclohexanone | 4-Hydroxy-4-methylcyclohexan-1-one | 45 |
| 3-Pentanone | Cyclohexanone | 2-(1-Hydroxycyclohexyl)-3-pentanone | 55 |
Comparative Insight: Catecholborane is the reagent of choice for direct, often stereoselective, reductions of carbonyls. This compound, on the other hand, is a superior choice for stereocontrolled carbon-carbon bond formation via aldol reactions, where its primary role is to generate a specific enolate isomer.
Cross-Coupling Reactions: Precursors to Versatility
Both reagents can be used to generate organoboron species that are key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[14][15][16][17][18][19]
Catecholborane reacts with alkynes to form vinylboronates and with alkenes via hydroboration to produce alkylboronates. These catecholate esters can be used directly in Suzuki-Miyaura couplings.[17]
This compound can be used to synthesize boronic esters from organometallic reagents. For instance, reaction with a Grignard or organolithium reagent, followed by treatment with an alcohol or diol, can provide the corresponding boronic ester. This offers a route to boronic esters that may not be readily accessible through other means.
Workflow: Synthesis of Boronic Esters
Sources
- 1. Catecholborane - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Kinetics of the reduction of pinacolone by borane–dimethyl sulfide and catecholborane in THF - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chlorodicyclohexylborane-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,5-Asymmetric induction in boron-mediated aldol reactions of β-oxygenated methyl ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Aldol Addition [organic-chemistry.org]
- 14. ftp.orgsyn.org [ftp.orgsyn.org]
- 15. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. mdpi.com [mdpi.com]
Precision Analytics: Assessing Chlorodimethylborane Purity via Titration
This guide provides an in-depth technical comparison of titration methodologies for assessing the purity of Chlorodimethylborane (Me₂BCl), designed for researchers and drug development professionals.
Executive Summary & Technical Context
This compound (Me₂BCl) is a pivotal reagent in organic synthesis, widely used for hydroboration, reduction, and as a Lewis acid catalyst. However, its high reactivity—specifically its moisture sensitivity and pyrophoric nature—renders standard purity assessments like direct GC or HPLC problematic due to on-column degradation and hydrolysis.
This guide evaluates Titration as the primary quantitative method for determining the active B-Cl bond content. We compare the Potentiometric Argentometric Titration (the gold standard) against Volhard Titration (manual alternative) and Acid-Base Titration , while benchmarking these against Quantitative NMR (qNMR) .
The Verdict: While qNMR offers superior speciation (identifying oxidation byproducts), Potentiometric Argentometric Titration provides the highest precision and repeatability for quantitative purity (% w/w) of the active halogen species, essential for stoichiometric precision in scale-up synthesis.
Critical Safety & Handling
WARNING: this compound is highly reactive, fuming in air, and potentially pyrophoric.
-
Inert Atmosphere: All sampling must occur in a glovebox or under a positive pressure of Nitrogen/Argon.
-
Quenching: The hydrolysis reaction is exothermic. Quenching solvents must be added slowly to the sample (or vice versa) with cooling.
-
PPE: Flame-resistant lab coat, heavy chemical-resistant gloves, and face shield are mandatory.
Comparative Methodology: The Protocols
Method A: Potentiometric Argentometric Titration (Recommended)
Principle: The sample is hydrolyzed (methanolyzed) to release Chloride ions (
Reaction:
Protocol:
-
Sampling: Under inert atmosphere, weigh ~150-200 mg of Me₂BCl into a tared, dry septum-capped vial containing 5 mL of anhydrous Toluene. Record exact mass (
).[3][4] -
Quenching: Inject the sample solution into a titration beaker containing 50 mL of Methanol (cooling in an ice bath may be required). Rinse the vial with methanol and add to the beaker.
-
Note: Methanol is preferred over water to ensure solubility of the organic borane species and controlled hydrolysis.
-
-
Acidification: Add 1 mL of 6M Nitric Acid (
) to ensure the solution is acidic (prevents interference from weak borinic acids). -
Titration: Titrate with standardized 0.1 N AgNO₃ using an autotitrator equipped with a Silver/Sulfide ion-selective electrode (ISE) or Ag ring electrode.
-
Calculation: Determine the equivalence point (inflection) from the first derivative of the potential curve.
Method B: Volhard Titration (Manual Alternative)
Principle: A "back-titration" method where excess
Protocol:
-
Quench: Prepare sample as in Method A (Methanolysis).
-
Precipitation: Add a known excess volume (
) of 0.1 Nngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (e.g., 20 mL) to the solution. The white AgCl precipitate forms. -
Coagulation: Add 1-2 mL of Nitrobenzene or Dibutyl Phthalate and shake vigorously.
-
Reasoning: This coats the AgCl particles, preventing them from reacting with the titrant (KSCN) which would cause a fading endpoint.
-
-
Indicator: Add 1 mL of saturated Ferric Ammonium Sulfate solution.
-
Titration: Titrate with standardized 0.1 N KSCN until the solution turns a permanent reddish-brown (Ferric Thiocyanate complex).
Method C: Acid-Base Titration (Rapid Screen)
Principle: Titrating the HCl released upon hydrolysis with standard NaOH.
Limitation: If the sample is oxidized, Boric Acid (
Performance Comparison: Titration vs. Alternatives
The following table contrasts the proposed titration methods against qNMR, the primary alternative.
| Feature | Potentiometric Titration (Method A) | Volhard Titration (Method B) | Acid-Base Titration (Method C) | Quantitative NMR ( |
| Specificity | High (Specific to Halogen) | High (Specific to Halogen) | Low (Titrates all acidic species) | Very High (Distinguishes species) |
| Precision | < 0.5% RSD | 1.0 - 2.0% RSD | 2.0 - 5.0% RSD | ~2.0 - 5.0% (Integration dependent) |
| Limit of Detection | Low (ppm levels) | Moderate | Moderate | Moderate |
| Interference | Minimal (Sulfide/Cyanide rare) | Color/Turbidity of sample | Other Acids (Boric, etc.) | Paramagnetic impurities, baseline roll |
| Cost/Time | High Setup / Fast Run | Low Cost / Slow Run | Low Cost / Fast Run | High Cost / Fast Run |
Why Titration Wins for Purity:
While NMR is superior for identifying what impurities are present (e.g., distinguishing
Visualizing the Workflow
The following diagram outlines the logical flow for the recommended Potentiometric Assessment, highlighting critical decision points (Quenching) and data processing.
Figure 1: Workflow for the Potentiometric Argentometric determination of Me₂BCl purity.
Calculation of Purity
To convert the titration results into % purity:
Where:
-
= Volume of
at equivalence point (mL) -
= Volume of
for solvent blank (mL) -
= Normality of
(mol/L) - = Molecular Weight of this compound (76.33 g/mol )
- = Mass of sample (g)
References
-
Westmont College. "Expanded Benchtop Protocol for the Colorimetric Titration of Boron Chloride." Journal of Undergraduate Chemistry Research, 2023. Retrieved from [Link]
-
NIST. "High-precision coulometric titrations of boric acid." Journal of Research of the National Bureau of Standards. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Risks: A Comprehensive Guide to Handling Chlorodimethylborane
For Researchers, Scientists, and Drug Development Professionals
Chlorodimethylborane (C₂H₆BCl) is a valuable reagent in organic synthesis, but its utility is matched by its significant and immediate hazards. As an organoborane, it is anticipated to be pyrophoric, igniting spontaneously upon contact with air, and to react violently with water. This guide, designed for experienced laboratory personnel, provides essential, actionable information for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
The Hazard Unveiled: Understanding the Reactivity of this compound
The primary dangers associated with this compound stem from its inherent chemical instability in the presence of atmospheric oxygen and moisture.
-
Pyrophoricity: Alkylboranes are known to be pyrophoric, meaning they can spontaneously ignite when exposed to air. This is due to the highly exothermic oxidation of the boron-carbon bonds.
-
Water Reactivity: Contact with water or other protic solvents will lead to a violent exothermic reaction, releasing flammable and potentially toxic gases.
-
Corrosivity: Based on data for similar compounds like chloroborane methyl sulfide complex, it is prudent to assume that this compound is corrosive and can cause severe skin burns and eye damage.[1]
-
Toxicity: While specific toxicity data for this compound is unavailable, related boron compounds can be toxic if inhaled or absorbed through the skin.
Fortifying Your Defenses: Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum requirements, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles AND a full-face shield. | Protects against splashes and potential explosions.[2][3] |
| Hand Protection | Double gloving: an inner layer of nitrile gloves and an outer layer of chemical-resistant gloves (e.g., neoprene or butyl rubber). | The inner glove provides a second barrier in case the outer glove is compromised. The outer glove offers robust chemical resistance. |
| Body Protection | Flame-retardant (FR) lab coat (e.g., Nomex®). | Provides a critical barrier against fire in the event of spontaneous ignition.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
The Controlled Environment: Engineering Controls and Workspace Preparation
All manipulations of this compound must be conducted within a certified and functioning chemical fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon).
Pre-Operational Checklist:
-
Verify Fume Hood/Glovebox Functionality: Ensure the ventilation system is working correctly.
-
Inert Atmosphere: If using a glovebox, ensure the oxygen and moisture levels are within the acceptable range. For fume hood work, have a reliable source of inert gas for purging glassware and maintaining a positive pressure.
-
Clear the Workspace: Remove all flammable materials, water sources, and unnecessary equipment from the immediate work area.
-
Emergency Equipment Accessibility: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires or a dry powder ABC extinguisher).
-
Spill Kit at the Ready: Have a spill kit specifically for pyrophoric and water-reactive materials readily accessible. This should contain powdered lime (calcium oxide), dry sand, or another suitable non-reactive absorbent. DO NOT use water or combustible materials like paper towels to clean up spills.
The Procedure: Step-by-Step Guidance for Safe Handling
The transfer of this compound must be executed using air-sensitive techniques to prevent contact with the atmosphere. The two primary methods are syringe transfer for small volumes and cannula transfer for larger quantities.
Syringe Transfer (for volumes < 50 mL)
Diagram of Syringe Transfer Workflow
Caption: Workflow for the safe transfer of this compound using a syringe.
Protocol:
-
Glassware Preparation: Ensure all glassware is meticulously oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Syringe Preparation: Select a gas-tight syringe with a compatible needle. Purge the syringe with inert gas multiple times.
-
Reagent Bottle Pressurization: Carefully insert a needle connected to an inert gas line through the septum of the this compound container. Introduce a slight positive pressure of the inert gas.
-
Withdrawal: Insert the prepared syringe needle into the reagent bottle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of liquid.
-
Dispensing: Transfer the liquid to the reaction vessel, which should also be under a positive pressure of inert gas.
-
Syringe Quenching: Immediately after dispensing, rinse the syringe with a dry, inert solvent (e.g., hexane or toluene). Then, carefully quench the residual reagent in the syringe by drawing up a small amount of a less reactive alcohol like isopropanol, followed by methanol, and finally water, all while keeping the syringe in the fume hood.
Cannula Transfer (for volumes > 50 mL)
Diagram of Cannula Transfer Workflow
Caption: Workflow for the safe transfer of this compound using a double-tipped needle (cannula).
Protocol:
-
Glassware Preparation: As with the syringe transfer, all glassware must be dry and under an inert atmosphere.
-
Vessel Setup: Securely clamp both the reagent bottle and the receiving flask in the fume hood.
-
Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, keeping the tip above the liquid level. Insert the other end into the receiving flask.
-
Inert Gas Flow: Introduce a needle connected to an inert gas line into the reagent bottle to create a positive pressure. To facilitate the transfer, you may need to vent the receiving flask with a needle connected to a bubbler.
-
Initiate Transfer: Lower the cannula into the liquid in the reagent bottle. The positive pressure will push the liquid through the cannula into the receiving flask.
-
Completion and Cleanup: Once the desired amount is transferred, remove the cannula from the liquid, but keep the inert gas flowing to purge the cannula. Then, remove the cannula from both vessels. Rinse the cannula immediately with a dry, inert solvent.
When Things Go Wrong: Emergency and Spill Response
Immediate and correct response to a spill is critical to prevent a fire and exposure.
| Spill Size | Procedure |
| Minor Spill (< 20 mL) | 1. Alert personnel in the immediate area. 2. If the spill ignites, use a Class D or dry powder ABC fire extinguisher to extinguish the flames. 3. Cover the spill with powdered lime, dry sand, or another non-reactive absorbent.[2] 4. Once the material is completely covered and any reaction has subsided, slowly and carefully quench the mixture with isopropanol. 5. Collect the quenched material in a sealed container for hazardous waste disposal. |
| Major Spill (> 20 mL) | 1. Alert everyone in the laboratory and activate the fire alarm. 2. Evacuate the laboratory immediately. 3. If someone is on fire, use the safety shower immediately. 4. Call emergency services from a safe location and inform them of the nature of the spill. 5. Do not attempt to clean up a major spill yourself. |
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
The Final Step: Waste Disposal and Decontamination
All materials contaminated with this compound are considered hazardous waste.
-
Excess Reagent: Unused or excess this compound must be quenched before disposal. This should be done in a controlled manner by slowly adding the reagent to a stirred, cooled solution of a less reactive alcohol like isopropanol in an inert solvent such as hexane. Once the initial reaction subsides, a more reactive alcohol like methanol can be slowly added, followed by the very slow addition of water to ensure complete quenching.
-
Contaminated Materials: All contaminated items (syringes, needles, gloves, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty reagent bottles will still contain residual pyrophoric material. They should be triple-rinsed with a dry, inert solvent. The rinsate must be collected and quenched as hazardous waste. Never leave an "empty" container open to the atmosphere.
By adhering to these rigorous safety protocols, researchers can mitigate the significant risks associated with this compound and continue to leverage its synthetic potential in a safe and controlled manner.
References
-
University of Pittsburgh. (2016, February 8). Pyrophoric Liquids. Retrieved from [Link]
-
Columbia University. Pyrophoric Materials. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
